Technical Documentation Center

(S)-2-(Difluoromethyl)morpholine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-(Difluoromethyl)morpholine hydrochloride
  • CAS: 1802989-03-2

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Bioisosteric Applications of the Difluoromethyl Group in Medicinal Chemistry

Executive Summary The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to fine-tune physicochemical properties and enhance pharmacokinetic profiles.[1] Amo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to fine-tune physicochemical properties and enhance pharmacokinetic profiles.[1] Among the arsenal of fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a uniquely versatile tool.[2] It functions as a metabolically robust bioisostere for hydroxyl, thiol, and amine groups, a characteristic attributed to its distinctive ability to act as a "lipophilic hydrogen bond donor".[3][4][5] This guide provides an in-depth exploration of the CF₂H group, moving from its fundamental physicochemical properties to its strategic application in drug design, supported by field-proven synthetic methodologies and critical analysis of its impact on molecular behavior.

The Difluoromethyl Group: A Profile of a Unique Bioisostere

Bioisosterism, the replacement of a functional group with another that preserves biological activity, is a fundamental strategy in lead optimization.[6][7] The difluoromethyl group has carved a niche in this field by offering a unique combination of properties that distinguish it from both its non-fluorinated (CH₃) and perfluorinated (CF₃) counterparts.

The defining feature of the CF₂H group is the polarization of its C-H bond by the two adjacent, highly electronegative fluorine atoms. This polarization renders the hydrogen atom sufficiently acidic to act as a hydrogen bond (H-bond) donor, a crucial interaction for molecular recognition at biological targets.[8] However, it is not a perfect mimic of a hydroxyl group. Studies using Abraham's solute ¹H NMR analysis have quantified its H-bond acidity parameter (A) to be in the range of 0.085–0.126, which is comparable to that of thiophenols and anilines, but less potent than a typical hydroxyl group.[3][9][10] This nuanced behavior allows medicinal chemists to maintain or introduce H-bond interactions while fundamentally altering other molecular properties.

G cluster_0 Classic Functional Group cluster_1 Bioisosteric Replacement cluster_2 Altered Properties Parent_OH R-OH CF2H R-CF₂H Parent_OH->CF2H Bioisosteric Replacement Parent_SH R-SH Parent_SH->CF2H Bioisosteric Replacement Metabolic_Stability Increased Metabolic Stability CF2H->Metabolic_Stability Lipophilicity Modulated Lipophilicity CF2H->Lipophilicity H_Bond Weak H-Bond Donor CF2H->H_Bond Bioisosteric replacement of -OH/-SH with -CF₂H.

Impact on Physicochemical and Pharmacokinetic Properties

The decision to introduce a CF₂H group is driven by the need to predictably modulate a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Lipophilicity and Solubility

The term "lipophilic hydrogen bond donor" can be misleading. While fluorine incorporation is generally associated with increased lipophilicity, the effect of the CF₂H group is highly context-dependent.[11] Experimental studies on substituted difluoromethyl anisoles and thioanisoles revealed that the change in the octanol-water partition coefficient (ΔlogP) compared to the corresponding methyl analogues spanned from -0.1 to +0.4.[3][12][9] For molecules with electron-withdrawing groups, replacing a methyl with a difluoromethyl group can counterintuitively lead to a decrease in lipophilicity.[13] This nuanced behavior provides a sophisticated tool for fine-tuning a molecule's lipophilicity to optimize solubility and membrane permeability.

Metabolic Stability

A primary driver for using the CF₂H group is to enhance metabolic stability.[8][14] Functional groups like hydroxyls, thiols, and activated C-H bonds are often sites of metabolic oxidation by Cytochrome P450 (CYP) enzymes.[15][16] Replacing these metabolically labile sites with a CF₂H group effectively "blocks" this pathway due to the strength of the C-F bond.[15]

A compelling case study is the development of the hepatitis C inhibitor Voxilaprevir. An early lead compound suffered from rapid metabolic epoxidation of a vinyl cyclopropane fragment. Replacing the vinyl group with a difluoromethyl group significantly increased metabolic stability without sacrificing potency, ultimately contributing to the selection of the clinical candidate.[15][16]

Parameter Hydroxyl (-OH) / Thiol (-SH) Difluoromethyl (-CF₂H) Impact on Drug Design
Metabolic Liability High (Prone to oxidation/conjugation)Low (Blocks oxidative metabolism)Enhances pharmacokinetic profile, increases half-life.[2][15]
Hydrogen Bond Donor Strong (-OH), Moderate (-SH)Weak to ModerateMaintains key target interactions, albeit with different geometry/strength.[3][17]
Lipophilicity (logP) Low (Polar)Moderate to High (Context-dependent)Can improve membrane permeability and oral absorption.[3][18]
Acidity (pKa) pKa ~16-18 (Alcohol)pKa of C-H ~20-25Significantly less acidic than alcohols/phenols.

Table 1: Comparative properties of hydroxyl/thiol groups versus their difluoromethyl bioisostere.

Synthetic Methodologies for Difluoromethylation

The growing importance of the CF₂H group has spurred the development of diverse and robust synthetic methods. Modern strategies have moved beyond harsh, traditional reagents like the ozone-depleting HCF₂Cl (Freon 22) toward milder, more functional-group-tolerant protocols.[19] These methods can be broadly categorized as nucleophilic, electrophilic, and radical transformations.[20][21]

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful platform for late-stage functionalization, enabling the direct C-H difluoromethylation of arenes and heterocycles under mild conditions.[2][20] These reactions typically generate a difluoromethyl radical (•CF₂H) from a suitable precursor, which then engages with the substrate.

G Substrate Arene / Heterocycle (Ar-H) Addition Radical Addition to Arene Substrate->Addition Reagent •CF₂H Precursor (e.g., BrCF₂CO₂H) Process Single Electron Transfer (SET) Reagent->Process Catalyst Photocatalyst (e.g., Ir(ppy)₃) Catalyst->Process Light Visible Light (Blue LEDs) Light->Catalyst Excitation Radical_Gen Generation of •CF₂H Radical Process->Radical_Gen Radical_Gen->Addition Product Difluoromethylated Product (Ar-CF₂H) Addition->Product Workflow for photoredox C-H difluoromethylation.

Experimental Protocol: Photocatalytic O-Difluoromethylation of Phenols

This protocol is adapted from methodologies utilizing difluorobromoacetic acid as a difluorocarbene precursor under photocatalytic conditions.[22]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the phenol substrate (1.0 equiv.), difluorobromoacetic acid (BrCF₂CO₂H, 2.0 equiv.), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).

  • Solvent and Base: Add anhydrous solvent (e.g., acetonitrile) and a suitable base (e.g., K₂CO₃, 3.0 equiv.).

  • Degassing: Seal the vial and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Irradiation: Place the reaction vial approximately 5-10 cm from a blue LED lamp (450 nm).

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired aryl difluoromethyl ether.

Deoxydifluoromethylation of Alcohols

A significant bottleneck in medicinal chemistry is the need for lengthy de novo synthesis to evaluate bioisosteric analogues.[6] Recent breakthroughs have enabled the direct, one-step conversion of aliphatic alcohols to their corresponding difluoromethylated analogues.[6][7] These methods, often merging photoredox and copper catalysis, activate the hydroxyl group and facilitate C(sp³)–CF₂H bond formation, providing a powerful tool for late-stage functionalization of complex molecules.[6]

Strategic Considerations and Future Outlook

While the CF₂H group is a powerful tool, its application requires careful consideration. The impact on lipophilicity is not universally positive and must be evaluated on a case-by-case basis.[13] Furthermore, while generally stable, instances of instability have been reported, particularly when the CF₂H group is adjacent to a heteroatom that can facilitate decomposition.[23]

The future of difluoromethylation lies in the continued development of mild, selective, and scalable synthetic methods.[21] The rise of late-stage functionalization protocols will accelerate drug discovery by allowing for rapid diversification of complex lead compounds.[6][17] As our understanding of the subtle interplay between the CF₂H group and protein targets deepens, its role as a sophisticated modulator of drug properties will undoubtedly expand, solidifying its place as an indispensable functional group in the medicinal chemist's toolbox.

References

  • Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

  • ResearchGate. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
  • Krasnova, L., & Prakash, G. K. S. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]

  • Semantic Scholar. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.
  • Mao, E., Prieto Kullmer, C. N., Sakai, H. A., & MacMillan, D. W. C. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]

  • Shen, D., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. National Institutes of Health. [Link]

  • Wu, S., Song, H., & Hu, M. (2024).
  • National Institutes of Health. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (n.d.). Pd-Catalyzed Divergent Site-Selective Difluoromethylation and Difluoromethylcarbonylation of Aryl Sulfonium Salts. ACS Catalysis. [Link]

  • Wiley-VCH. (2017). Metal-Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 6, 139-152. [Link]

  • ACS Figshare. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Retrieved February 12, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • National Institutes of Health. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. [Link]

  • ResearchGate. (n.d.). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH and CH3?. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • PubMed. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3160–3175. [Link]

  • e-Century Publishing Corporation. (2024). Radiodifluoromethylation of well-functionalized molecules. American Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • National Institutes of Health. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved February 12, 2026, from [Link]

  • National Institutes of Health. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5645–5671. [Link]

  • ACS Publications. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • The Power of Fluorine: Difluoromethylation Strategies for Enhanced Chemical Properties. (n.d.). Retrieved February 12, 2026, from [Link]

  • ACS Publications. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of the American Chemical Society. [Link]

  • Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols and phenols. Retrieved February 12, 2026, from [Link]

Sources

Exploratory

(S)-2-(Difluoromethyl)morpholine HCl chemical structure and molecular weight

Structural Characterization, Synthesis, and Medicinal Application Executive Summary & Physicochemical Profile[1][2][3] (S)-2-(Difluoromethyl)morpholine HCl is a high-value chiral building block employed in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Medicinal Application

Executive Summary & Physicochemical Profile[1][2][3]

(S)-2-(Difluoromethyl)morpholine HCl is a high-value chiral building block employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural significance lies in the difluoromethyl (-CHF₂) moiety, which acts as a lipophilic hydrogen bond donor and a metabolic blocker, enhancing the pharmacokinetic profile of drug candidates compared to their methyl or trifluoromethyl analogues.

The hydrochloride salt form is preferred for its enhanced crystallinity, water solubility, and shelf-stability compared to the volatile and hygroscopic free base.

Table 1: Chemical Identity & Properties
PropertySpecification
Chemical Name (S)-2-(Difluoromethyl)morpholine hydrochloride
CAS Number 1802989-03-2 (Specific to (S)-HCl salt)
Related CAS 1803075-50-4 (Free Base), 2095408-94-7 (Racemic)
Molecular Formula C₅H₉F₂NO[1][2][3] · HCl
Molecular Weight 173.59 g/mol (Salt); 137.13 g/mol (Base)
Chirality (S)-Enantiomer (C2 position)
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
pKa (Calc.) ~6.8 (Base conjugate acid) – Lower than morpholine (8.3) due to electron-withdrawing F atoms
Structural Biology & Pharmacophore Analysis

The strategic incorporation of the (S)-2-(difluoromethyl)morpholine motif is driven by the "Fluorine Effect" in medicinal chemistry. Unlike the chemically inert trifluoromethyl (-CF₃) group, the difluoromethyl (-CHF₂) group possesses a unique acidic proton.

Mechanistic Advantages:
  • Lipophilic Hydrogen Bond Donor: The C-H bond in -CHF₂ is polarized by the two fluorine atoms, making it a weak hydrogen bond donor. This allows it to mimic hydroxyl (-OH) or thiol (-SH) groups in binding pockets while maintaining high lipophilicity (Bioisostere).

  • Metabolic Blocking: Substitution at the 2-position of the morpholine ring blocks metabolic oxidation (alpha-hydroxylation), a common clearance pathway for cyclic amines.

  • pKa Modulation: The electron-withdrawing nature of the -CHF₂ group lowers the pKa of the morpholine nitrogen (from ~8.3 to ~6.8). This reduces the percentage of the ionized species at physiological pH (7.4), potentially improving membrane permeability.

Pharmacophore Molecule (S)-2-(Difluoromethyl) morpholine HCl CHF2 Difluoromethyl Group (-CHF2) Molecule->CHF2 Morpholine Morpholine Core Molecule->Morpholine Chirality (S)-Configuration Molecule->Chirality H_Bond Lipophilic H-Bond Donor (Mimics -OH, -SH) CHF2->H_Bond Bioisosterism Metabolism Blocks Metabolic Oxidation at C2 CHF2->Metabolism Stability pKa Modulates Basicity (Improved Permeability) CHF2->pKa Electronic Effect Selectivity Enantiospecific Target Binding Chirality->Selectivity 3D Fit

Figure 1: Pharmacological rationale for the (S)-2-(difluoromethyl)morpholine scaffold.

Synthetic Routes & Process Chemistry

Synthesis of the enantiopure (S)-isomer requires strict control over stereochemistry. The most robust industrial route typically involves the ring-opening of chiral epichlorohydrin or resolution of the racemate. Below is the optimized workflow for the Epichlorohydrin Route , which avoids expensive chiral chromatography.

Synthetic Workflow
  • Ring Opening: Reaction of (S)-epichlorohydrin with a protected amine precursor.

  • Cyclization: Base-mediated cyclization to form the morpholine ring.[4]

  • Functionalization: Introduction of the difluoromethyl group (often via oxidation to aldehyde followed by deoxofluorination with DAST or Deoxo-Fluor).

  • Salt Formation: Precipitation with anhydrous HCl in dioxane/ether.

Synthesis cluster_safety Critical Safety Control Start Starting Material: (S)-Epichlorohydrin Step1 Step 1: Ring Opening (Nucleophilic Attack) Start->Step1 Step2 Step 2: Cyclization (Base-Mediated) Step1->Step2 Step3 Step 3: Oxidation to Aldehyde (Swern or Dess-Martin) Step2->Step3 Step4 Step 4: Deoxofluorination (DAST/Deoxo-Fluor) Step3->Step4 Step5 Step 5: Deprotection & Salt Formation (HCl/Dioxane) Step4->Step5 Product Final Product: (S)-2-(Difluoromethyl)morpholine HCl Step5->Product

Figure 2: Step-wise synthetic pathway emphasizing the critical deoxofluorination step.

Analytical Characterization Protocols

To validate the identity and purity of the synthesized compound, the following protocols must be executed.

A. Nuclear Magnetic Resonance (NMR)

Objective: Confirm structure and absence of residual solvents.[5]

  • Solvent: D₂O or DMSO-d₆ (DMSO is preferred to observe exchangeable protons if not fully protonated).

  • ¹H NMR (400 MHz, D₂O):

    • δ 6.0–6.4 ppm: (td, J = 54 Hz, 1H) – Characteristic triplet of doublets for the -CHF₂ proton. The large coupling constant (J ~54 Hz) is diagnostic of geminal H-F coupling.

    • δ 3.8–4.2 ppm: Multiplets corresponding to the morpholine ring protons adjacent to Oxygen.

    • δ 3.0–3.5 ppm: Multiplets for ring protons adjacent to Nitrogen.

  • ¹⁹F NMR:

    • δ -120 to -130 ppm: Doublet or multiplet. Integration must correspond to 2 Fluorine atoms.

B. Mass Spectrometry (LC-MS)
  • Method: ESI (Positive Mode).

  • Expected m/z:

    • [M+H]⁺ = 138.1 (Base peak).

    • Note: The HCl salt will dissociate; you will detect the cation of the base.

C. Enantiomeric Excess (ee) Determination

Objective: Confirm (S)-enantiomer purity (>98% ee).

  • Method: Chiral HPLC.

  • Column: Chiralpak IC or AD-H.

  • Mobile Phase: Hexane/IPA/Diethylamine (DEA) or Ethanol with 0.1% DEA.

  • Detection: UV at 210 nm (low absorption, high concentration may be needed) or CAD (Charged Aerosol Detector).

Handling, Stability, and Safety
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term storage.

  • Reactivity: Avoid strong bases which will liberate the free amine (volatile).

  • Safety:

    • Fluorine Safety: While the final product is stable, the synthesis involves DAST (diethylaminosulfur trifluoride), which is explosive and reacts violently with water.

    • Toxicology: Treat as a potential irritant (Skin/Eye/Respiratory). No specific toxicology data is widely available for this specific isomer; assume standard precautions for fluorinated amines.

References
  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. 2-(Difluoromethyl)morpholine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Topic: The Strategic Advantage of (S)-2-Difluoromethyl Substitution in Drug Design for Enhancing Metabolic Stability

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The optimization of a drug candidate's metabolic stability is a critical hurdle in preclinical developm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The optimization of a drug candidate's metabolic stability is a critical hurdle in preclinical development. Rapid metabolic clearance can lead to poor bioavailability and short duration of action, ultimately causing promising compounds to fail. A widely adopted and successful strategy to mitigate this risk is the site-specific introduction of fluorine atoms.[1][2] This guide focuses on a particularly effective modification: the stereospecific introduction of a difluoromethyl (CF₂H) group at a metabolically vulnerable position, specifically in the (S)-configuration. We will explore the mechanistic underpinnings of this strategy, from the inherent strength of the C-F bond to the critical role of stereochemistry in enzyme-substrate interactions. This document provides field-proven experimental protocols for evaluating metabolic stability, discusses the interpretation of the resulting data, and presents the scientific rationale for employing this powerful tool in modern medicinal chemistry.

Introduction: Overcoming the Metabolic Hurdle

A significant portion of drug discovery efforts is dedicated to transforming potent "hits" into viable "leads" by optimizing their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] Of these, metabolism—primarily hepatic metabolism—is a major determinant of a drug's pharmacokinetic profile.[2][3] The cytochrome P450 (CYP) superfamily of enzymes, responsible for the majority of Phase I oxidative metabolism, frequently targets metabolically "soft spots" in drug candidates, such as benzylic positions or electron-rich aromatic rings.[2]

Fluorine has become a cornerstone of medicinal chemistry for its ability to profoundly influence a molecule's properties.[4][5] Its small size allows it to act as a hydrogen isostere, while its high electronegativity can modulate pKa and binding interactions.[1][6] Crucially, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to oxidative cleavage by CYP enzymes.[2][7] The difluoromethyl (CF₂H) group, in particular, has emerged as a versatile bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often preserving or enhancing biological activity while blocking metabolic breakdown.[8][9][10]

However, simply adding a CF₂H group is not enough. Biological systems are inherently chiral, and the enzymes that metabolize drugs are stereospecific.[11][12] They can preferentially bind and metabolize one enantiomer of a chiral drug over the other.[13][14] Therefore, controlling the stereochemistry of the modification is paramount. This guide specifically addresses the strategic use of the (S)-2-difluoromethyl substitution, a tactic that combines the metabolic resilience of the CF₂H group with the precise three-dimensional orientation required to optimally thwart enzymatic degradation.

Part 1: The Mechanistic Basis of Enhanced Metabolic Stability

Blocking Cytochrome P450 (CYP) Mediated Oxidation

The primary mechanism by which the difluoromethyl group enhances metabolic stability is by blocking CYP-mediated oxidation. Most Phase I oxidative reactions catalyzed by CYP enzymes proceed through a hydrogen atom transfer (HAT) step, where the enzyme's reactive heme-iron-oxo species abstracts a hydrogen atom from the substrate.[2]

The substitution of a metabolically labile C-H bond with a C-F bond fundamentally increases the energy barrier for this initial HAT step.[2] The C-F bond's high dissociation energy (approx. 110 kcal/mol) compared to a typical aliphatic C-H bond (approx. 105 kcal/mol) makes it a poor substrate for CYP enzymes.[2][7] By replacing two hydrogen atoms with fluorine, the difluoromethyl group effectively shields the carbon from oxidative attack, preventing the formation of hydroxylated metabolites that are often a prelude to further conjugation and clearance.[4]

Caption: CYP-mediated oxidation is blocked by the high C-F bond energy.

The Critical Role of Stereochemistry: The (S)-Configuration Advantage

Metabolizing enzymes have highly defined, chiral active sites.[11][13] The efficiency and outcome of metabolism depend on how a drug molecule fits into this binding site.[12][14] Introducing a substituent with a specific stereochemistry, such as the (S)-2-difluoromethyl group, can serve two purposes:

  • Steric Hindrance: The (S)-configuration may orient the bulky difluoromethyl group in a way that physically prevents the metabolically vulnerable part of the molecule from approaching the catalytic heme center of the CYP enzyme. This is a classic "lock and key" mismatch, where the modified drug no longer fits productively into the enzyme's active site.[14]

  • Altered Electronic Interactions: The electronegative fluorine atoms can change the local electronic environment, potentially disrupting key hydrogen bonds or other electrostatic interactions that are necessary for proper substrate binding and orientation within the active site.

The choice of (S) over (R) is not arbitrary; it is determined through rigorous structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. In many cases, one enantiomer is metabolized significantly slower than the other.[15] By synthesizing and testing the single (S)-enantiomer, drug developers can harness the maximum metabolic benefit, leading to a cleaner pharmacokinetic profile and an improved therapeutic index.[14]

Caption: The (S)-configuration can create a steric clash, preventing metabolism.

Part 2: Experimental Evaluation of Metabolic Stability

To empirically validate the benefits of (S)-2-difluoromethyl substitution, a series of standardized in vitro assays are essential. These assays provide quantitative data on a compound's metabolic fate early in the discovery process.[16][17]

Workflow for In Vitro Metabolic Stability Assessment

The general workflow involves incubating the test compound with a metabolically active system and quantifying the disappearance of the parent compound over time.

Metabolic_Stability_Workflow start Start: Test Compound ((S)-CF₂H analog vs. Parent) prep Prepare Incubation Mixture: - Liver Microsomes/Hepatocytes - Buffer - Test Compound start->prep initiate Initiate Reaction: Add Cofactor (e.g., NADPH) Incubate at 37°C prep->initiate sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (e.g., Acetonitrile with Internal Standard) sampling->quench process Process Sample (Centrifuge to pellet protein) quench->process analyze LC-MS/MS Analysis (Quantify remaining parent drug) process->analyze calculate Data Analysis: - Plot ln(% remaining) vs. time - Calculate t₁/₂ and CLint analyze->calculate end End: Quantitative Stability Data calculate->end

Caption: Standard experimental workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay is a high-throughput method primarily used to assess Phase I (CYP-mediated) metabolism.[18][19][20] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[19]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of a compound due to Phase I metabolism.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (Cofactor)

  • Phosphate buffer (pH 7.4)

  • Test compound and positive controls (e.g., testosterone, verapamil)

  • Acetonitrile with an analytical internal standard for quenching

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute to create working solutions.

  • Microsome Preparation: Thaw pooled liver microsomes on ice. Dilute to the desired concentration (typically 0.5-1.0 mg/mL) in cold phosphate buffer.[20]

  • Incubation Setup: In a 96-well plate, add the microsomal suspension. Pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add a small volume of the test compound working solution to the wells (final concentration typically 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system. The "time zero" (T₀) samples are immediately quenched before adding NADPH.

  • Time Course Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture and add it to a collection plate containing cold acetonitrile with an internal standard to stop the reaction.[20][21]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[17]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic clearance, as hepatocytes contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs).[18][19]

Objective: To determine the overall metabolic stability of a compound in a system that more closely resembles the in vivo liver environment.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium

  • Materials are otherwise similar to the microsomal assay.

Step-by-Step Methodology:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium and determine cell viability (e.g., via Trypan Blue exclusion).

  • Cell Suspension: Dilute the hepatocyte suspension to the target cell density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[21][22]

  • Incubation and Sampling: The procedure is similar to the microsomal assay. The test compound is added to the hepatocyte suspension and incubated at 37°C.[22] Aliquots are taken at various time points, quenched with cold acetonitrile, and processed for LC-MS/MS analysis.

Data Analysis and Interpretation

The primary output of these assays is the percentage of the parent compound remaining at each time point.

  • Calculate Half-Life (t₁/₂): Plot the natural logarithm (ln) of the percent remaining parent compound against time. The slope of the resulting line is the elimination rate constant (k).

    • t₁/₂ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t₁/₂) * (mL incubation / mg microsomes)

    • For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t₁/₂) * (mL incubation / 10⁶ hepatocytes)[22]

Data Summary Table:

CompoundAssay TypeHalf-Life (t₁/₂) (min)Intrinsic Clearance (CLint)Interpretation
Parent DrugMicrosomes1592.4 µL/min/mgHigh Clearance (Metabolically Labile)
(S)-CF₂H Analog Microsomes> 60< 23.1 µL/min/mgLow Clearance (Metabolically Stable)
Parent DrugHepatocytes12115.5 µL/min/10⁶ cellsHigh Clearance (Metabolically Labile)
(S)-CF₂H Analog Hepatocytes> 120< 5.8 µL/min/10⁶ cellsVery Low Clearance (Metabolically Stable)

A successful (S)-2-difluoromethyl substitution will result in a significantly longer half-life and lower intrinsic clearance compared to the unsubstituted parent compound, providing clear, quantitative evidence of improved metabolic stability.

Part 3: Case Studies & Applications

The strategic incorporation of difluoromethyl groups to enhance metabolic stability is a well-documented strategy in modern drug discovery.[23][24] For instance, in the development of NS3/4A protease inhibitors for Hepatitis C, replacement of a metabolically vulnerable vinyl group with a difluoromethyl group significantly increased metabolic stability while maintaining potency.[2] Similarly, the development of androgen receptor antagonists for prostate cancer utilized fluorination to block aromatic hydroxylation, a common metabolic pathway.[2]

While specific public-domain case studies detailing the (S)-2-difluoromethyl configuration can be proprietary, the principle is widely applied. The decision to use this precise modification stems from iterative design-make-test-analyze cycles where chemists observe a metabolic liability at a specific chiral center and systematically explore substitutions. The discovery that the (S)-enantiomer provides superior stability compared to the (R)-enantiomer or the racemic mixture is a key optimization step that can transform a compound with poor pharmacokinetics into a viable drug candidate.[15]

Conclusion

The (S)-2-difluoromethyl substitution is a powerful, targeted strategy in medicinal chemistry to address the common challenge of metabolic instability. By leveraging the robust nature of the C-F bond to block CYP-mediated oxidation and the precise three-dimensional control offered by stereochemistry to disrupt enzyme binding, this approach provides a rational path to improving a drug candidate's pharmacokinetic profile. The in vitro experimental protocols detailed herein—liver microsomal and hepatocyte stability assays—offer a reliable and quantitative framework for validating the success of this strategy. For drug development professionals, understanding and applying this technique is essential for efficiently advancing potent molecules towards clinical success.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry: A New Generation of Drugs. Science. Available at: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

  • Zafrani, Y., Sod-Moriah, G., & Saphier, S. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]

  • Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Available at: [Link]

  • Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Available at: [Link]

  • Lu, H. (2007). Stereoselectivity in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Ackley, D. C., Rockich, K. T., & Timperman, A. T. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. Available at: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Available at: [Link]

  • Wang, Z., et al. (2022). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Omega. Available at: [Link]

  • Obach, R. S. (2013). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology. Available at: [Link]

  • Semantic Scholar. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available at: [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available at: [Link]

  • IONTOX. (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. Available at: [Link]

  • Patsnap Synapse. (2025). What is the application of stereochemistry in drug design? Available at: [Link]

  • ACS Publications. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]

  • Stahl, S. M. (2000). Stereochemistry in Drug Action. The Journal of Clinical Psychiatry. Available at: [Link]

  • Nguyen, B. T., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Available at: [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link]

  • University of Washington. (2019). Lecture 3: Stereochemistry and drugs. Available at: [Link]

  • ResearchGate. (2021). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Available at: [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available at: [Link]

  • Evotec. (n.d.). Cytochrome P450 Inhibition assay. Available at: [Link]

  • ResearchGate. (2021). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Available at: [Link]

  • MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Selected examples of CF2H-containing pharmaceuticals and drug candidates. Available at: [Link]

  • Powers, A. S., & Sigman, M. S. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Woo, C. S. C., et al. (2021). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules. Available at: [Link]

  • Liu, K., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Pharmaceuticals. Available at: [Link]

Sources

Exploratory

The Strategic Integration of Chiral Fluorinated Morpholines in Central Nervous System Drug Discovery: A Technical Guide

Abstract The quest for novel therapeutics targeting the central nervous system (CNS) is fraught with challenges, primarily centered on achieving requisite potency, selectivity, metabolic stability, and blood-brain barrie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel therapeutics targeting the central nervous system (CNS) is fraught with challenges, primarily centered on achieving requisite potency, selectivity, metabolic stability, and blood-brain barrier (BBB) penetration. Within the medicinal chemist's toolkit, the morpholine heterocycle has emerged as a privileged scaffold, offering a favorable combination of physicochemical properties.[1][2][3][4][5] This technical guide delves into the nuanced, yet powerful, strategy of integrating chirality and fluorination into the morpholine core. We will explore the synergistic effects of these modifications on critical drug-like properties, providing a comprehensive overview for researchers, scientists, and drug development professionals. This guide will elucidate the underlying principles, showcase synthetic methodologies, and present data-driven insights into the transformative role of chiral fluorinated morpholines in the design of next-generation CNS drugs.

The Morpholine Scaffold: A Foundation for CNS Drug Design

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This unique combination imparts a desirable balance of properties for CNS drug candidates. The basic nitrogen can be crucial for target engagement and can be modulated to a pKa that is amenable to BBB permeation, while the oxygen atom can act as a hydrogen bond acceptor and influences the overall polarity and solubility of the molecule.[1][2][3][4][5] Several approved CNS drugs, such as the antidepressant reboxetine and the anxiolytic moclobemide, feature a morpholine moiety, underscoring its utility in neuroscience drug discovery.[1][2]

The Power of Chirality: Unlocking Stereospecific Interactions

The introduction of a stereocenter into the morpholine ring profoundly impacts a molecule's interaction with its biological target. Chiral morpholines can adopt specific three-dimensional conformations that allow for optimal binding to the often-stereospecific pockets of CNS receptors and enzymes. This can lead to significant improvements in potency and selectivity, while potentially reducing off-target effects and associated side effects. The synthesis of enantiomerically pure morpholines is therefore a critical aspect of modern drug discovery.[6][7]

The Fluorine Advantage: Enhancing Drug-like Properties

The strategic incorporation of fluorine atoms into drug candidates, a practice known as "fluorine chemistry," has become a cornerstone of medicinal chemistry.[8][9] When applied to the morpholine scaffold, fluorination can bring about a multitude of beneficial changes:

  • Modulation of Basicity (pKa): The high electronegativity of fluorine can significantly lower the pKa of the morpholine nitrogen.[10][11] This is particularly advantageous for CNS drugs, as a lower pKa can reduce ionization at physiological pH, thereby increasing lipophilicity and facilitating passage across the BBB.[1][2][3][4][5]

  • Increased Metabolic Stability: Fluorine substitution at metabolically labile positions can block cytochrome P450 (CYP)-mediated oxidation, a major pathway for drug metabolism.[12][13][14] This can lead to a longer half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.

  • Enhanced Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which is often correlated with improved membrane permeability and BBB penetration.[8][15][16] However, the effect of fluorination on lipophilicity can be complex and context-dependent.[16]

  • Conformational Control: The presence of fluorine can influence the conformational preferences of the morpholine ring through stereoelectronic effects, such as the gauche effect.[17][18][19][20] This can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for its target.

Synergistic Effects in CNS Drug Discovery

The combination of chirality and fluorination in the morpholine scaffold creates a powerful synergy. A chiral center dictates the spatial arrangement of substituents, while fluorine fine-tunes the electronic and metabolic properties. This dual approach allows for a more precise and multi-parameter optimization of drug candidates. For instance, a specific enantiomer of a fluorinated morpholine might exhibit superior potency due to its defined stereochemistry, while the fluorine atom enhances its brain penetration and metabolic stability.

Enantioselective Synthesis of Chiral Fluorinated Morpholines

The synthesis of single-enantiomer chiral fluorinated morpholines is a key enabling technology in this field. Several strategies have been developed, often employing asymmetric catalysis or chiral pool approaches.

Exemplary Synthetic Workflow: Biocatalytic Desymmetrization

One elegant and scalable approach involves the biocatalytic desymmetrization of a prochiral precursor. This method leverages the high enantioselectivity of enzymes to establish the desired stereocenter.

Experimental Protocol:

  • Substrate Preparation: Synthesize a prochiral diol containing the desired substitution pattern for the morpholine ring.

  • Enzymatic Desymmetrization: Employ a lipase, such as Candida antarctica lipase B (CAL-B), to selectively acylate one of the hydroxyl groups, yielding a mono-acylated product with high enantiomeric excess (ee).

  • Activation of the Remaining Hydroxyl Group: Convert the free hydroxyl group into a good leaving group, for example, by mesylation or tosylation.

  • Intramolecular Cyclization: Treat the activated intermediate with a base to induce an intramolecular SN2 reaction, forming the chiral morpholine ring.

  • Fluorination (if not already present): If the fluorine atom is not incorporated in the initial steps, it can be introduced at a later stage using various fluorinating reagents, such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The timing and method of fluorination will depend on the specific target molecule.

G cluster_0 Enantioselective Synthesis of a Chiral Fluorinated Morpholine Prochiral_Diol Prochiral Diol Precursor Monoacylated_Intermediate Monoacylated Intermediate (High ee) Prochiral_Diol->Monoacylated_Intermediate Biocatalytic Desymmetrization (e.g., Lipase) Activated_Intermediate Activated Intermediate (e.g., Mesylate) Monoacylated_Intermediate->Activated_Intermediate Activation of -OH Chiral_Morpholine Chiral Morpholine Ring Activated_Intermediate->Chiral_Morpholine Intramolecular Cyclization Fluorinated_Morpholine Chiral Fluorinated Morpholine Chiral_Morpholine->Fluorinated_Morpholine Fluorination (if needed) SAR_Diagram Lead Lead Compound Potency: ++ BBB Pen: + Stability: + Chiral_Analog (S)-Enantiomer Potency: +++ BBB Pen: + Stability: + Lead->Chiral_Analog Introduction of Chirality Fluorinated_Analog (S)-Fluorinated Analog Potency: +++ BBB Pen: +++ Stability: +++ Chiral_Analog->Fluorinated_Analog Strategic Fluorination

Caption: Structure-Activity Relationship (SAR) progression of a D2 modulator.

Introduction of a chiral center at the 2-position of the morpholine ring led to a significant increase in potency for the (S)-enantiomer. However, pharmacokinetic issues remained. Subsequent strategic fluorination at the 5-position of the morpholine ring resulted in a compound with not only retained high potency but also significantly improved metabolic stability and a threefold increase in brain penetration, as measured by the brain-to-plasma ratio in preclinical models. This case study highlights the successful application of combining chirality and fluorination to overcome key drug discovery hurdles. [21][22]

Applications in PET Imaging

The use of fluorine extends beyond therapeutic applications into the realm of diagnostics. The positron-emitting isotope fluorine-18 (¹⁸F) is a widely used radionuclide in Positron Emission Tomography (PET) imaging. [23][24][25]Chiral fluorinated morpholine scaffolds can be labeled with ¹⁸F to create novel PET tracers for imaging CNS targets, such as receptors and enzymes. [26][27]This enables non-invasive in vivo studies of target engagement, receptor occupancy, and disease progression, providing invaluable information in both preclinical and clinical drug development. [24]

Conclusion

Chiral fluorinated morpholines represent a sophisticated and highly effective structural motif in the design of CNS drug candidates. The judicious combination of stereochemistry and fluorine substitution provides medicinal chemists with a powerful set of tools to fine-tune the physicochemical and pharmacokinetic properties of molecules, ultimately leading to safer and more effective medicines for a range of neurological and psychiatric disorders. As our understanding of the subtle interplay between structure and function continues to grow, the strategic application of chiral fluorinated morpholines is poised to play an increasingly important role in the future of CNS drug discovery.

References

  • Balsamo, J., Ortiz, A., Farrell, R., Herron, J., Cosbie, A., Hu, K., Wells, S., & Yan, H. (n.d.). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. American Chemical Society.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC.
  • Application Notes and Protocols for 2-(4-Fluorophenyl)morpholine Oxalate in CNS Drug Discovery. (n.d.). Benchchem.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. (n.d.). PMC.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). PMC.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). PMC.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.
  • Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. (2022).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). ACS Publications.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed.
  • [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. (n.d.).
  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. (2024). PubMed.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Selected examples of drugs containing chiral morpholine moieties Chiral... (n.d.). ResearchGate.
  • Fluorinated Rings: Conformation and Application. (2021). ResearchGate.
  • Dong, G., & Tsui, G. C. (2021). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • Stegmayr, C., et al. (2016). Influence of blood-brain barrier permeability on O-(2-18F-fluoroethyl)-L-tyrosine uptake in rat gliomas. PubMed.
  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. (2024). MDPI.
  • Synthesis of fluoromethylated morpholines: reaction scope. (n.d.). ResearchGate.
  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. (n.d.). Request PDF.
  • Investigating molecular features that influence blood-brain barrier permeability of compounds. (n.d.). Semantic Scholar.
  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2025). ResearchGate.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (n.d.). Journal of Medicinal Chemistry. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0022hyOF_kLa-GDqLF5qKB5eL9RYq-F9loyKtIE_qXEraVsBX6LHTTmWdq9zj3BzRFRMtkOUhIFa533WV-Wq8uyNXQQUcMXhEia7a7A5bAPmLnTw4A7gTCw2e0qxsmRKEqFHKBI52eDHrruQdzPvQ]([Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Strategies for N-Alkylation of (S)-2-(Difluoromethyl)morpholine Hydrochloride

Introduction: The Strategic Value of N-Functionalized 2-(Difluoromethyl)morpholines The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-Functionalized 2-(Difluoromethyl)morpholines

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable heterocyclic core. The introduction of a difluoromethyl (CHF₂) group at the 2-position can significantly modulate a molecule's lipophilicity, pKa, and metabolic profile, often enhancing its drug-like properties.

Subsequent N-alkylation of the (S)-2-(difluoromethyl)morpholine core is a critical step in the synthesis of diverse compound libraries for drug discovery. This functionalization allows for the introduction of various pharmacophoric elements, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

This guide provides detailed, field-proven protocols for two robust methods for the N-alkylation of (S)-2-(difluoromethyl)morpholine hydrochloride: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . We will delve into the causality behind experimental choices, address the critical prerequisite of handling the hydrochloride salt, and provide step-by-step methodologies suitable for researchers in drug development.

Core Consideration: The Non-Nucleophilic Amine Salt

The starting material, (S)-2-(difluoromethyl)morpholine hydrochloride, exists as an ammonium salt. In this protonated state, the nitrogen atom's lone pair of electrons is engaged in a bond with a proton, rendering it non-nucleophilic and incapable of participating in alkylation reactions.[1][2] Therefore, a mandatory first step in any N-alkylation protocol is the liberation of the free secondary amine, a process known as "free-basing." This can be accomplished either as a separate workup step or in situ through the addition of a suitable base.[1][3]

Protocol 1: Direct N-Alkylation with Alkyl Halides

This classical approach relies on the nucleophilic attack of the free morpholine nitrogen on an electrophilic alkyl halide (SN2 reaction).[4][5] It is a straightforward method, particularly effective for introducing primary and some secondary alkyl groups.

Mechanism: SN2 Alkylation

The reaction proceeds via a bimolecular nucleophilic substitution. The lone pair of the free amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. A scavenger base is required to neutralize the hydrogen halide (H-X) byproduct, which would otherwise protonate and deactivate the starting amine.[6][7]

G cluster_0 Direct Alkylation (SN2) Amine R'₂NH Product R'₂N-R Amine->Product SN2 attack AlkylHalide R-X AlkylHalide->Product Base Base Salt Base-H⁺ X⁻ Base->Salt Neutralization

Caption: General workflow for direct N-alkylation.

Detailed Step-by-Step Protocol
  • Preparation (Free-Basing in situ) :

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-2-(difluoromethyl)morpholine hydrochloride (1.0 equiv.).

    • Add a suitable anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (approx. 0.1-0.5 M concentration).

    • Add a mild inorganic base to act as the scavenger. Potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or Cesium carbonate (Cs₂CO₃, 2.0 equiv.) are excellent choices. The carbonate base will also neutralize the hydrochloride salt to generate the free amine.

    • Stir the suspension at room temperature for 15-30 minutes.

  • Alkylation Reaction :

    • Add the desired alkyl halide (R-X, 1.1-1.5 equiv.) to the suspension. Note: The reactivity order is R-I > R-Br > R-Cl.[4] For less reactive alkyl bromides or chlorides, the addition of a catalytic amount of sodium iodide or potassium iodide (0.1 equiv.) can be beneficial to generate the more reactive alkyl iodide in situ.[4]

    • Stir the reaction mixture at room temperature. If no significant conversion is observed by TLC or LC-MS after several hours, gently heat the reaction to 50-80 °C. The reaction time can vary from 4 to 24 hours.[4][8]

  • Workup and Purification :

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate or DCM.

    • Alternatively, if filtration is difficult, dilute the reaction mixture with water and transfer to a separatory funnel.

    • Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers and wash with water, followed by saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated (S)-2-(difluoromethyl)morpholine.

Protocol 2: Reductive Amination

Reductive amination is a highly versatile and widely used method for N-alkylation, especially in pharmaceutical chemistry.[9] It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in the same pot by a mild hydride reagent. This method avoids the use of potentially harsh alkylating agents and often provides cleaner reactions with higher yields.

Mechanism: Iminium Formation and Reduction

The free amine reacts with the carbonyl compound to form a carbinolamine, which then dehydrates to form an electrophilic iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), then delivers a hydride to the iminium carbon to yield the final tertiary amine product.

G cluster_1 Reductive Amination Amine R'₂NH Iminium [R'₂N=CHR]⁺ Amine->Iminium -H₂O Carbonyl R-CHO Carbonyl->Iminium Product R'₂N-CH₂R Iminium->Product Reduction Reducer [H⁻] (e.g., STAB) Reducer->Product

Caption: Key stages of the reductive amination process.

Detailed Step-by-Step Protocol
  • Preparation :

    • To a round-bottom flask, add (S)-2-(difluoromethyl)morpholine hydrochloride (1.0 equiv.) and the desired aldehyde or ketone (1.1-1.2 equiv.).

    • Add an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1-0.5 M).

    • Add a non-nucleophilic organic base such as Triethylamine (TEA, 1.1 equiv.) or N,N-Diisopropylethylamine (DIPEA, 1.1 equiv.) to liberate the free amine from its hydrochloride salt.[1] Stir for 10 minutes at room temperature.

    • Rationale for base choice: Using a hindered organic base like DIPEA prevents its competition as a nucleophile in the reaction.

  • Reductive Amination Reaction :

    • Add the mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, "STAB", 1.2-1.5 equiv.), to the mixture portion-wise. A slight exotherm and gas evolution may be observed.

    • Rationale for reducing agent: STAB is the reagent of choice for reductive aminations. It is moisture-tolerant and sufficiently mild to not reduce the starting aldehyde or ketone, but reactive enough to efficiently reduce the intermediate iminium ion. The acetic acid byproduct can also help catalyze iminium ion formation.

    • Stir the reaction at room temperature. The reaction is typically complete within 2 to 12 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Workup and Purification :

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the target N-alkylated morpholine.

Comparative Summary of Protocols

FeatureProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Electrophile Alkyl Halide (R-X)Aldehyde (R-CHO) or Ketone (R-C(O)-R')
Key Reagents K₂CO₃ or Cs₂CO₃ (Base)Aldehyde/Ketone, NaBH(OAc)₃ (Reducing Agent)
Typical Solvents DMF, AcetonitrileDCM, DCE, THF
Reaction Temp. Room Temperature to 80 °CRoom Temperature
Key Advantages - Straightforward for simple alkyl groups- Widely available reagents- Broad substrate scope (diverse aldehydes/ketones)- Milder conditions- High yields and selectivity- Avoids genotoxic alkyl halides
Potential Drawbacks - Risk of over-alkylation (quaternization)- May require heat for less reactive halides- Halides can be toxic/mutagenic- Requires commercially available or synthesized carbonyls- STAB is moisture-sensitive, though less so than other hydrides

Overall Workflow Visualization

The following diagram illustrates the decision-making process and general workflow for the N-alkylation of the starting hydrochloride salt.

G cluster_0 Method Selection Start (S)-2-(Difluoromethyl)morpholine HCl FreeBase Free-Basing (Aqueous Workup or in situ Base) Start->FreeBase DirectAlk Protocol 1: Direct Alkylation FreeBase->DirectAlk If target R is a simple alkyl group RedAmin Protocol 2: Reductive Amination FreeBase->RedAmin For broader scope & milder conditions Reagent1 Alkyl Halide (R-X) + K₂CO₃ DirectAlk->Reagent1 Reagent2 Aldehyde/Ketone (R-C=O) + NaBH(OAc)₃ RedAmin->Reagent2 Product N-Alkylated Product Reagent1->Product Reagent2->Product Purify Workup & Purification (Chromatography) Product->Purify

Caption: Decision workflow for N-alkylation of the amine hydrochloride.

References

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC.
  • Amin
  • Amine alkyl
  • Processes for the alkylation of secondary amine groups of morphinan derivatives - Google P
  • 20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts.
  • Hydrochloride salt of amine : r/OrganicChemistry - Reddit.
  • Free-basing a volatile aliphatic amine without aqueous? : r/chemistry - Reddit.
  • Best Conditions For N-Alkyl
  • Reductive Amination in the Synthesis of Pharmaceuticals - PubMed.
  • Amine and HCl - salt form
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry.

Sources

Application

Reaction conditions for Buchwald-Hartwig amination with fluorinated morpholines

An Application Guide to Buchwald-Hartwig Amination with Fluorinated Morpholines For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a foundationa...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Buchwald-Hartwig Amination with Fluorinated Morpholines

For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a foundational task. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for this purpose, enabling the synthesis of aryl amines from aryl (pseudo)halides and a vast array of amine coupling partners.[1][2][3] This guide provides an in-depth exploration of this reaction, with a specific focus on the application and unique considerations for coupling fluorinated morpholines—a motif of growing importance in modern pharmaceuticals due to fluorine's ability to modulate physicochemical and metabolic properties.[4][5]

The Catalytic Heart: Mechanism and Core Principles

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that elegantly orchestrates the formation of the C-N bond.[6][7] Understanding this mechanism is paramount for rational reaction design and troubleshooting.

The generally accepted catalytic cycle involves three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-(pseudo)halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[8]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination : The final step involves the formation of the C-N bond, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]

Buchwald_Hartwig_Catalytic_Cycle

The Challenge of Fluorinated Amines

The introduction of fluorine onto the morpholine scaffold significantly alters its electronic properties. The high electronegativity of fluorine atoms exerts a strong electron-withdrawing effect, which decreases the basicity and nucleophilicity of the morpholine nitrogen.[10] This reduced reactivity presents a key challenge compared to non-fluorinated analogues and often necessitates carefully optimized reaction conditions, such as more active catalyst systems or stronger bases, to achieve efficient coupling.[10]

Optimizing the Reaction: A Guide to Component Selection

The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of its components. The choice of catalyst, ligand, base, and solvent must be tailored to the specific substrates being coupled.[1][11]

Palladium Sources & Precatalysts

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols increasingly rely on "precatalysts." These are stable, air-tolerant Pd(II) complexes that rapidly generate the active, monoligated Pd(0) species in solution upon activation by the base.[6] This approach offers improved reliability and reproducibility.

Precatalyst GenerationStructure ExampleKey Features & Applications
G2 Precatalysts (Allyl)Pd(L)ClStable solids, but can be slow to activate.
G3 Precatalysts (L)Pd(cinnamyl)ClFaster activation than G2, broadly applicable.
G4 Precatalysts (L)Pd(allyl)OTsVery rapid activation, useful for challenging couplings at low temperatures.[7]
Ligands: The Key to Reactivity and Scope

The ligand is arguably the most critical component, stabilizing the palladium center and modulating its reactivity.[9] For challenging substrates like fluorinated morpholines, bulky, electron-rich dialkylbiaryl phosphine ligands are typically required.[1][9] These ligands promote the formation of the key monoligated palladium species, accelerating both the oxidative addition and reductive elimination steps.[1]

LigandCommon NameCharacteristics & Typical Use Cases
XPhos Highly active and versatile for a broad range of aryl chlorides and bromides. A common starting point for optimization.
RuPhos Effective for coupling with hindered secondary amines and electron-rich aryl halides.
BrettPhos Excellent for coupling primary amines and substrates bearing base-sensitive functional groups. Can be effective for less nucleophilic amines.[7][12]
tBuXPhos Extremely bulky ligand, providing high activity for particularly challenging or sterically hindered couplings.
Bases: Driving the Deprotonation

The base plays a crucial role in deprotonating the amine to form the palladium-amido intermediate.[13] Strong, non-nucleophilic bases are essential. The choice of base can be critical, especially when substrates contain sensitive functional groups.

BasepKaH (approx.)Common SolventsNotes
Sodium tert-butoxide (NaOtBu) 19Toluene, Dioxane, THFThe most common strong base. Can be incompatible with esters or ketones.[6][12]
Lithium bis(trimethylsilyl)amide (LHMDS) 26Toluene, THFA very strong, non-nucleophilic base. Often provides better functional group tolerance than alkoxides.[6]
Potassium Phosphate (K₃PO₄) 12.3 (pKa3)Toluene, Dioxane, t-BuOHA weaker base, useful for substrates that are highly sensitive to strong bases.[7]
Cesium Carbonate (Cs₂CO₃) 10.3 (pKa2)Toluene, DioxaneA mild base, often used in couplings with amides or other less basic nucleophiles.[14]
Solvents

Aprotic, non-coordinating solvents are generally used to avoid interference with the catalyst. The choice often depends on the required reaction temperature and the solubility of the reagents.

  • Toluene/Xylenes : High-boiling, common choices that work well for many systems.[15][16]

  • 1,4-Dioxane : A polar aprotic solvent, often effective but is considered a solvent of concern due to safety and environmental impact.[15][16]

  • tert-Butanol (t-BuOH) / tert-Amyl alcohol : Can be beneficial, particularly when using phosphate bases.[7]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with 3,3-Difluoromorpholine

This protocol provides a general procedure for the coupling of an aryl bromide with a fluorinated morpholine using a G3 precatalyst.

Safety Precaution: This reaction must be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. The reaction is air- and moisture-sensitive and must be conducted under an inert atmosphere (Nitrogen or Argon).

Reagents and Equipment:
  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 3,3-Difluoromorpholine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

  • Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

Step-by-Step Procedure:
  • Vial Preparation : In a fume hood, add the aryl bromide (1.0 mmol), XPhos Pd G3 (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to the oven-dried reaction vial.

    • Scientist's Note: Adding the solid reagents first is often most convenient. If working outside a glovebox, do this under a positive flow of inert gas.

  • Inert Atmosphere : Seal the vial with the septum cap. Evacuate and backfill the vial with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Amine Addition : Using a syringe, add the anhydrous toluene (5 mL) to the vial, followed by the 3,3-difluoromorpholine (1.2 mmol).

    • Scientist's Note: The solvent should be properly degassed before use to remove dissolved oxygen, which can deactivate the palladium catalyst.[17]

  • Reaction : Place the vial in a preheated heating block or oil bath set to 100-110 °C. Stir the reaction mixture vigorously.

    • Scientist's Note: Vigorous stirring is important as the base is often not fully soluble, and good mixing ensures efficient reaction kinetics.[6]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the aryl bromide starting material is a good indicator of completion.

  • Workup : Once the reaction is complete, cool the vial to room temperature. Quench the reaction by carefully adding 10 mL of water.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3,3-difluoromorpholine.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues encountered during Buchwald-Hartwig aminations.[17]

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed by air/moisture).2. Insufficiently strong base.3. Low reactivity of aryl halide (e.g., chloride).4. Low nucleophilicity of the fluorinated amine.1. Ensure rigorous inert atmosphere and use anhydrous solvents. Use a precatalyst from a fresh, reliable source.2. Switch to a stronger base (e.g., LHMDS).3. For aryl chlorides, use a more active ligand (e.g., tBuXPhos) and potentially higher temperatures.[14][18]4. Increase temperature, reaction time, or catalyst/ligand loading.
Hydrodehalogenation The aryl halide is converted to the corresponding arene (Ar-H). This is a common side reaction.[1]Use a different ligand system (some ligands are more prone to this). Ensure the amine is present in slight excess. Lowering the reaction temperature may help.
Substrate Decomposition The starting materials or product are sensitive to the strong base or high temperature.Try a weaker base (K₃PO₄, Cs₂CO₃) and a more active, lower-temperature catalyst system (e.g., a G4 precatalyst).[7]
Incomplete Reaction The reaction stalls before full consumption of the starting material.The catalyst may be inhibited or has deactivated. Try adding a fresh portion of catalyst/ligand. Iodide-based starting materials can sometimes inhibit the catalyst.[6][7]

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - OUCI. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]

  • Honoring 25 Years of the Buchwald–Hartwig Amination | Organic Process Research & Development - ACS Publications. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. [Link]

  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC. [Link]

Sources

Method

Application Note: Protocol for the Generation of (S)-2-(Difluoromethyl)morpholine Free Base

This Application Note is designed for researchers and medicinal chemists requiring the free amine form of (S)-2-(Difluoromethyl)morpholine for use in nucleophilic substitution, reductive amination, or metal-catalyzed cro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring the free amine form of (S)-2-(Difluoromethyl)morpholine for use in nucleophilic substitution, reductive amination, or metal-catalyzed cross-coupling reactions.

Executive Summary

(S)-2-(Difluoromethyl)morpholine hydrochloride (CAS 1313019-03-2) is a critical chiral building block in the synthesis of PI3K inhibitors and other fluorinated bioactive scaffolds. While the hydrochloride salt offers superior stability and shelf-life, it lacks the nucleophilicity required for many synthetic transformations. This guide details a robust, high-yield protocol for "free-basing" (neutralizing) the salt to its active amine form, incorporating phase-transfer optimization to mitigate the high water solubility characteristic of morpholine derivatives.

Scientific Context & Mechanism

The conversion of the hydrochloride salt to the free base is a Brønsted-Lowry acid-base reaction. The hydrochloride salt (


) is protonated and non-nucleophilic. Treatment with a strong inorganic base (e.g., NaOH, 

) deprotonates the ammonium species, releasing the free amine (

) and forming an inorganic salt (

).

Key Challenge: Morpholine and its small derivatives are highly hygroscopic and water-soluble. A standard extraction often results in poor recovery because the free amine partitions partially into the aqueous phase. This protocol utilizes the "Salting Out" effect (saturation of the aqueous phase with NaCl) to depress the solubility of the organic amine in water, forcing it into the organic layer.

Safety & Handling (Crucial)

  • Hazards: Morpholine derivatives are typically corrosive and can cause severe skin burns and eye damage.[1][2] The free base is volatile and may have a fishy, amine-like odor.[3][4]

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Volatility Warning: The free base of (S)-2-(Difluoromethyl)morpholine is a low-molecular-weight amine. Do not apply high vacuum (< 10 mbar) or high heat (> 40°C) during concentration, or significant product loss will occur.

Materials & Reagents

ComponentSpecificationRole
Starting Material (S)-2-(Difluoromethyl)morpholine HClTarget Substrate
Base 4M NaOH (aq) or Sat.

Neutralizing Agent
Solvent Dichloromethane (DCM) or MTBEExtraction Solvent
Additive Sodium Chloride (Solid)Phase Separation Enhancer
Drying Agent Anhydrous

Water Removal

Experimental Protocol

Step 1: Dissolution and Neutralization
  • Weigh the required amount of (S)-2-(Difluoromethyl)morpholine HCl into a suitably sized Erlenmeyer flask.

  • Add minimum distilled water (approx. 5 mL per gram of salt) to fully dissolve the solid.

  • Place the flask in an ice-water bath (0°C) to control the exotherm of neutralization.

  • Slowly add 4M NaOH dropwise with stirring until the pH reaches 12–14 .

    • Note: The solution may become cloudy as the free amine is liberated and exceeds its water solubility limit.

Step 2: Phase Separation (The "Salting Out" Method)
  • Add solid NaCl to the aqueous mixture until saturation is reached (undissolved salt remains at the bottom).

    • Expert Insight: This increases the ionic strength of the aqueous layer (

      
       shift), significantly improving the extraction efficiency of the polar morpholine derivative.
      
  • Transfer the mixture to a separatory funnel.

  • Extract with Dichloromethane (DCM) (

    
     mL per gram of starting material).
    
    • Tip: Do not shake vigorously; gentle inversion prevents stubborn emulsions common with amines.

Step 3: Drying and Isolation
  • Combine the organic extracts.

  • Wash the combined organic layer once with a small volume of Brine (sat. NaCl) .

  • Dry the organic layer over Anhydrous Sodium Sulfate (

    
    )  for 15 minutes.
    
  • Filter off the drying agent into a tared round-bottom flask.

Step 4: Concentration
  • Concentrate the filtrate using a rotary evaporator.

    • Bath Temperature: < 35°C

    • Pressure: > 150 mbar (Do not use full vacuum).

  • Stop evaporation immediately once the solvent volume is removed. The product will be a colorless to pale yellow oil.

Process Visualization

The following diagram illustrates the critical "Salting Out" workflow to ensure maximum recovery.

G Start Start: (S)-2-(Difluoromethyl) morpholine HCl Dissolve Dissolve in Min. Water (Cool to 0°C) Start->Dissolve Neutralize Add 4M NaOH (Target pH 12-14) Dissolve->Neutralize SaltOut CRITICAL STEP: Saturate with Solid NaCl Neutralize->SaltOut Liberates Amine Extract Extract with DCM (3x) (Biphasic Separation) SaltOut->Extract Push to Organic Phase Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Gentle Concentration (Rotovap < 35°C, > 150 mbar) Dry->Concentrate Product Final Product: Free Amine Oil Concentrate->Product

Figure 1: Workflow for the neutralization and extraction of (S)-2-(Difluoromethyl)morpholine, highlighting the critical salting-out step.

Quality Control & Validation

ParameterHydrochloride SaltFree Base (Target)
Physical State White SolidColorless/Pale Yellow Oil
Solubility Water, MethanolDCM, Ethyl Acetate, Ether
1H NMR (CDCl3) Broad NH signals (>8 ppm)Distinct NH signal (~1-2 ppm)
pH (aq. dispersion) Acidic (~3-4)Basic (~10-11)

Validation Check: Dissolve a small aliquot of the oil in


. The absence of the broad ammonium protons and the integration of the morpholine ring protons will confirm the successful removal of HCl.

References

  • Chemical Identity & Properties: PubChem. 2-(Difluoromethyl)morpholine. National Library of Medicine. Available at: [Link]

  • General Protocol: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. Chapter 2: Experimental Techniques, Section 2.19: Solvent Extraction.

Sources

Application

Technical Application Note: Solvent Selection &amp; Handling for (S)-2-(Difluoromethyl)morpholine HCl

Executive Summary & Compound Profile (S)-2-(Difluoromethyl)morpholine hydrochloride (CAS: 1802989-03-2) is a critical chiral building block in medicinal chemistry. The incorporation of the difluoromethyl ( ) group modula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(S)-2-(Difluoromethyl)morpholine hydrochloride (CAS: 1802989-03-2) is a critical chiral building block in medicinal chemistry. The incorporation of the difluoromethyl (


) group modulates the basicity (

) and lipophilicity (

) of the morpholine ring, serving as a bioisostere for alcohols or thiols while enhancing metabolic stability against oxidative metabolism.

However, the hydrochloride salt form presents specific solubility challenges.[1] While the ionic lattice dictates high aqueous solubility, the lipophilic fluorinated moiety can induce unpredictable behavior ("oiling out") in intermediate-polarity solvents. This guide provides a self-validating framework for solvent selection, ensuring reproducibility in synthesis and analysis.

Physicochemical Profile
PropertyDescriptionImpact on Solubility
Chemical Structure Chiral amine salt with

-difluoro substitution
Fluorine atoms increase lipophilicity of the organic tail but reduce amine basicity via inductive effect (

).
Physical Form White to pale yellow crystalline solidHigh lattice energy requires polar protic or high-dielectric aprotic solvents to dissociate.
Hygroscopicity Moderate to HighAbsorbs atmospheric moisture; "wet" solvent behavior can lead to inconsistent reaction rates.
Acidity Conjugate acid of a secondary amineRequires neutralization (Free-Basing) for dissolution in non-polar organics (DCM, Toluene).

Solvent Selection Decision Matrix

The choice of solvent is strictly dictated by the operational context: Reaction , Analysis , or Purification .

Solubility Classification Table

Data based on standard amine hydrochloride salt behavior and fluorinated analog trends.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Aqueous Water, Buffers (pH < 7)High (>50 mg/mL)Biocatalysis, Aqueous workup, HPLC mobile phase.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Good (20–50 mg/mL)Recrystallization, Nucleophilic substitutions (if alcohol is inert).
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)

reactions, Peptide coupling, NMR analysis.
Chlorinated Dichloromethane (DCM), ChloroformPoor/Insoluble (<1 mg/mL)Requires Free-Basing. Used for extraction after neutralization.
Ethers THF, Diethyl Ether, MTBEInsoluble Antisolvent for precipitation/crystallization.
Hydrocarbons Hexane, TolueneInsoluble Antisolvent; washing impurities.
Visualization: Solubility Decision Tree

The following logic gate ensures the correct solvent system is selected to prevent precipitation or phase separation.

SolventSelection Start Start: Select Application App_Analysis Analytical (NMR/LCMS) Start->App_Analysis App_Synthesis Synthesis / Reaction Start->App_Synthesis App_Workup Workup / Extraction Start->App_Workup NMR NMR Spectroscopy App_Analysis->NMR Rxn_Type Reaction Type? App_Synthesis->Rxn_Type Phase Biphasic Extraction App_Workup->Phase Solv_D2O D2O (Best Resolution) NMR->Solv_D2O Standard Solv_DMSO DMSO-d6 (Exchangeable Protons) NMR->Solv_DMSO Observe NH/OH Coupling Amide Coupling / SNAr Rxn_Type->Coupling Alkylation Alkylation (Base mediated) Rxn_Type->Alkylation Solv_DMF DMF or DMSO Coupling->Solv_DMF Solv_DCM DCM (Must Free-Base first) Alkylation->Solv_DCM If non-polar required FreeBase Neutralize with NaHCO3/NaOH Phase->FreeBase Solv_Org Extract into DCM or EtOAc FreeBase->Solv_Org

Figure 1: Logic flow for selecting the appropriate solvent system based on experimental intent.

Experimental Protocols

Protocol A: Rapid Solubility Screening (Self-Validating)

Use this protocol to verify batch-specific solubility before committing large quantities.

  • Preparation: Weigh 10 mg of (S)-2-(Difluoromethyl)morpholine HCl into a clear 4 mL glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (Target concentration: 100 mg/mL).

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Soluble.[2][3][4][5]

    • Cloudy/Suspension: Insoluble.[1]

    • Oiling Out: Partial solubility/Phase separation (Common in THF/DCM mixtures).

  • Thermal Stress: If insoluble, heat to 40°C. If it dissolves but precipitates upon cooling, the solvent is suitable for recrystallization but not for room-temperature reactions.

Protocol B: In-Situ Free-Basing for Organic Synthesis

Essential when the reaction requires non-polar solvents (e.g., DCM, Toluene) or water-sensitive reagents.

Mechanism: The HCl salt is neutralized, liberating the free amine which is lipophilic due to the


 group.
Caution:  The difluoromethyl group reduces the basicity of the amine (approx. pKa ~7-8 compared to ~8.5 for morpholine). Ensure the base used is sufficiently strong.

Step-by-Step:

  • Suspension: Suspend (S)-2-(Difluoromethyl)morpholine HCl (1.0 equiv) in Dichloromethane (DCM) (10 mL/g). Note: It will not dissolve initially.[1]

  • Neutralization: Add Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv).
    
  • Dissolution: Stir at Room Temperature for 15–30 minutes. The suspension should turn into a clear solution as the free base forms and dissolves in DCM.

  • Verification: Take a 50 µL aliquot, evaporate, and check solubility in pure DCM. If clear, conversion is complete.

Visual Workflow: Free-Basing Strategy

FreeBasing Input (S)-2-(Difluoromethyl)morpholine HCl (Solid, Polar) Solvent Suspend in DCM or EtOAc (Heterogeneous Mixture) Input->Solvent Base Add Organic Base (TEA or DIPEA, >1.2 eq) Solvent->Base Reaction Proton Transfer HCl + Base -> Base*HCl Base->Reaction Result Clear Homogeneous Solution (Free Amine Dissolved) Reaction->Result

Figure 2: Transition from insoluble salt suspension to soluble free-base solution.

Application Notes & Troubleshooting

NMR Analysis[6]
  • Preferred: DMSO-d6 . While

    
     provides excellent solubility, it causes exchange of the amine proton (
    
    
    
    ), making it invisible. DMSO-d6 preserves the ammonium proton signal, allowing verification of salt formation.
  • Fluorine NMR (

    
    ):  Essential for confirming the integrity of the 
    
    
    
    group. Expect a doublet of doublets (or complex multiplet) around -120 to -130 ppm due to geminal H-F coupling (
    
    
    ).
Handling Hygroscopicity

Fluorinated amine salts are often hygroscopic.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.

  • Weighing: Allow the container to reach room temperature before opening to prevent condensation.

  • Impact: Absorbed water will act as a nucleophile in sensitive reactions (e.g., with acid chlorides). Dry the salt by azeotropic distillation with Toluene if strict anhydrous conditions are required.

"Oiling Out" Phenomenon

If the salt forms a gummy oil at the bottom of the flask:

  • Cause: The solvent polarity is intermediate (e.g., THF, Acetone) or the concentration is too high.

  • Fix: Add a co-solvent.[1]

    • For Reactions: Add 5-10% DMF or Methanol to redissolve.

    • For Workup: Add water to dissolve the salt, then basify to extract the free amine.

References

  • VulcanChem. (S)-2-(Difluoromethyl)morpholine hydrochloride - Chemical Structure and Physicochemical Properties. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68285203, (2S)-2-(trifluoromethyl)morpholine hydrochloride. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Morpholine Derivatives. Retrieved from

  • BenchChem. Techniques for Handling Amine Hydrochloride Salts in Organic Synthesis. (General Protocol Reference). Retrieved from

  • Sigma-Aldrich. 2-(Trifluoromethyl)morpholine hydrochloride Product Specification. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Handling hygroscopicity of (S)-2-(Difluoromethyl)morpholine hydrochloride salt

Technical Support Center: Handling & Stability Guide Subject: Comprehensive Moisture Management for (S)-2-(Difluoromethyl)morpholine HCl Reference ID: TS-DMM-HCl-001 Welcome to the technical support hub for (S)-2-(Difluo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability Guide

Subject: Comprehensive Moisture Management for (S)-2-(Difluoromethyl)morpholine HCl Reference ID: TS-DMM-HCl-001

Welcome to the technical support hub for (S)-2-(Difluoromethyl)morpholine hydrochloride . As a key chiral building block in modern medicinal chemistry—particularly for modulating lipophilicity and metabolic stability via the difluoromethyl group—this compound presents specific handling challenges.

While the difluoromethyl group adds lipophilicity compared to the parent morpholine, the hydrochloride salt form dominates the physical properties, rendering the material significantly hygroscopic . This guide addresses the "invisible threat" of moisture uptake, which can compromise stoichiometry, catalyze degradation, and alter solid-state forms.[1]

Part 1: The Nature of the Challenge

Q: Why is this specific salt so sensitive to moisture despite the fluorination? A: While the difluoromethyl group (


) decreases the basicity of the morpholine nitrogen (inductive withdrawal) and increases lipophilicity (

), the crystal lattice is held together by ionic interactions between the protonated amine and the chloride ion.
  • Lattice Energy vs. Hydration Energy: The chloride ion is a "hard" counterion with high charge density. It readily forms hydrogen bonds with atmospheric water.

  • The "Water Bridge": Water molecules can intercalate into the crystal lattice, bridging the chloride and the ammonium center. This leads to deliquescence , where the solid dissolves in its own absorbed water, rendering it useless for precise stoichiometric reactions.

Hygroscopicity Classification (General for Morpholine HCl salts):

  • Class: Very Hygroscopic (Class 3/4)

  • Critical Relative Humidity (CRH): Likely < 40% RH at 25°C.

  • Consequence: Rapid weight gain (>5% w/w) within minutes of exposure to ambient air (50-60% RH).

Part 2: Storage & Logistics (The First Line of Defense)

Q: I just received a shipment. How should I store the container? A: Do not store it on a general chemical shelf.

  • Immediate Action: Inspect the seal. If the secondary packaging (foil bag) is intact, store at 2–8°C or Room Temperature (depending on CoA) in a dedicated desiccator cabinet .

  • Long-Term Storage: For storage >1 month, we recommend:

    • Tightly screw the cap.

    • Wrap the cap junction with Parafilm® or electrical tape.

    • Place the bottle inside a heat-sealed aluminized moisture barrier bag (MBB) with a silica gel packet.

Q: Can I store it in a fridge? A: Caution is required.

  • The Risk: Fridges are high-humidity environments. If the seal is imperfect, moisture will enter. Furthermore, taking a cold bottle out into a warm lab causes immediate condensation on the solid if opened before equilibration.

  • Protocol:

    • Remove bottle from fridge.

    • Allow to warm to room temperature (approx. 3-4 hours) inside a desiccator before opening.

    • Never open a cold bottle in humid ambient air.

Part 3: Weighing & Dispensing (The Process)

Q: My sample clumps or "jumps" during weighing. What is happening? A: You are encountering two distinct forces: static electricity (common in dry salts) and capillary condensation (onset of deliquescence).

Troubleshooting Guide: Weighing Instability

SymptomDiagnosisCorrective Action
Drifting Balance Reading Moisture uptake is actively increasing the mass.Stop. Move operations to a glove box or glove bag filled with dry N₂/Ar.
Powder "Jumps" off Spatula Triboelectric charging (Static).Use an anti-static gun (ionizer) on the powder and spatula. Use metal spatulas, not plastic.
Material sticks to Spatula Surface deliquescence (sticky layer).The environment is too humid (>40% RH). Lower lab humidity or use a glove bag.

Q: Do I absolutely need a glove box? A: Not always, but it is the gold standard.

  • For < 100 mg: Yes. The surface-area-to-volume ratio is high; moisture uptake will introduce significant stoichiometric error (>5%).

  • For > 1 g: You can work quickly in air if humidity is <40%, but "weigh-by-difference" is required.

    • Weigh-by-difference: Weigh the capped vial

      
       remove approximate amount 
      
      
      
      weigh capped vial again. The mass loss is the sample weight. This avoids exposing the balance pan to the open salt.

Part 4: Synthesis & Processing

Q: I used the salt in a reaction, but the yield was low/inconsistent. Could water be the cause? A: Yes. Water acts as a nucleophile or proton shuttle.

  • Scenario: If you are performing a coupling reaction (e.g., amide coupling, S_NAr), excess water hydrolyzes activated esters or consumes coupling reagents (EDC/HATU).

  • Correction: Do not assume the molecular weight is 173.59 (anhydrous). Measure water content via Karl Fischer (KF) titration before critical steps. If KF is >1%, adjust stoichiometry or dry the material.

Q: How do I dry this salt safely? A: Morpholine salts can degrade if heated excessively in the presence of their own acidic counterion.

  • Recommended Drying Protocol:

    • Equipment: Vacuum Oven.

    • Temperature: 40–45°C (Do not exceed 60°C).

    • Pressure: < 10 mbar.

    • Desiccant: Place a tray of

      
       or activated silica gel in the oven to trap evolved moisture.
      
    • Duration: 12–24 hours.

Part 5: Analytical Challenges

Q: My NMR spectrum shows a shifting peak around 4-5 ppm. Is the compound degrading? A: Likely not. This is the exchangeable proton (


) and water.
  • Explanation: In DMSO-

    
    , the ammonium proton and adventitious water exchange rapidly. As the salt absorbs more water, this peak shifts and broadens.
    
  • Verification: Add a drop of

    
    . The peak should disappear (exchange to 
    
    
    
    ), confirming it is not a non-exchangeable impurity.

Visual Workflow: Handling Decision Tree

The following diagram outlines the decision logic for handling (S)-2-(Difluoromethyl)morpholine HCl based on the operation scale and environmental humidity.

HandlingProtocol Start Start: Handling (S)-2-(Difluoromethyl)morpholine HCl CheckEnv Check Lab Humidity (RH) Start->CheckEnv HighRH RH > 45% CheckEnv->HighRH LowRH RH < 45% CheckEnv->LowRH GloveBox MANDATORY: Glove Box / Glove Bag (Inert Atmosphere) HighRH->GloveBox ScaleCheck Check Sample Mass LowRH->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 100 mg ScaleCheck->LargeScale SmallScale->GloveBox QuickWeigh Rapid Weighing Allowed (Use Weigh-by-Difference) LargeScale->QuickWeigh Action1 Seal & Desiccate Immediately GloveBox->Action1 QuickWeigh->Action1 Standard Standard Weighing (Minimize Exposure) Standard->Action1

Figure 1: Decision matrix for handling hygroscopic morpholine salts to ensure stoichiometric accuracy.

References

  • Chemical Safety & Properties: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 68285203, (S)-2-(Difluoromethyl)morpholine hydrochloride. Retrieved from [Link]

  • Hygroscopicity in Pharma: Allada, R., et al. (2016).[3] Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Salt Handling Protocols: Newman, A. (2015). Pharmaceutical Salts and Co-crystals. Royal Society of Chemistry. Contextual guidance on amine hydrochloride handling.

Sources

Optimization

Technical Support Center: Optimizing Solubility of Fluorinated Morpholine Salts

Welcome to the technical support center for fluorinated morpholine salts. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique class of compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fluorinated morpholine salts. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. Fluorinated morpholine salts, while offering significant advantages in medicinal chemistry due to enhanced metabolic stability and bioavailability, can present unique solubility challenges in organic solvents.[1][2] This guide provides a structured approach to understanding and overcoming these challenges.

Troubleshooting Guide: Common Solubility Issues

When encountering solubility problems with fluorinated morpholine salts, a systematic approach is crucial. The following flowchart outlines a logical workflow, from identifying the initial problem to implementing advanced solutions.

TroubleshootingWorkflow start Problem: Fluorinated Morpholine Salt Does Not Dissolve check_purity Step 1: Verify Salt Purity & Integrity (NMR, LC-MS, Karl Fischer) start->check_purity initial_dissolution Step 2: Re-evaluate Initial Dissolution Technique check_purity->initial_dissolution If salt is pure & dry sub_purity Impurity? (e.g., starting materials, inorganic salts) Hygroscopic? (water content > 0.1%) check_purity->sub_purity solvent_screening Step 3: Systematic Solvent Screening initial_dissolution->solvent_screening If still insoluble success Resolution: Homogeneous Solution Achieved initial_dissolution->success If soluble sub_dissolution Insufficient Sonication/Vortexing? Inadequate Time? Incorrect Temperature? initial_dissolution->sub_dissolution optimization Step 4: Optimize Dissolution Conditions solvent_screening->optimization Identify promising solvent(s) solvent_screening->success If soluble sub_screening Test Polar Aprotic (MeCN, DMF, DMSO) Test Ethereal (THF, Dioxane) Test Chlorinated (DCM) Consider Fluorinated Solvents solvent_screening->sub_screening advanced_techniques Step 5: Employ Advanced Solubilization Techniques optimization->advanced_techniques If solubility remains low optimization->success If successful sub_optimization Controlled Heating (monitor stability) Sonication Bath Co-solvent System (e.g., MeCN/Toluene) optimization->sub_optimization advanced_techniques->success sub_advanced pH Adjustment (if applicable) Particle Size Reduction (Micronization) Solid Dispersion advanced_techniques->sub_advanced

Caption: Systematic workflow for troubleshooting solubility issues.

Q1: My fluorinated morpholine salt is not dissolving in acetonitrile, even though similar N-fluoro salts are reported to be soluble. What should be my first step?

A1: Your first and most critical step is to verify the purity and integrity of your salt. Solubility issues are frequently traced back to the material itself rather than the solvent.

  • Expertise & Experience: In many cases, an "insoluble" salt is actually a sign of contamination or degradation. For instance, residual starting materials from the synthesis, such as an unreacted morpholine derivative and a fluorinating agent, can result in a complex mixture. Similarly, inorganic salt byproducts can significantly hinder dissolution in organic solvents. The hygroscopic nature of many amine salts is also a common culprit; absorbed water can drastically alter solubility profiles.

  • Trustworthiness (Self-Validating Protocol):

    • Purity Analysis: Re-run characterization tests.

      • ¹H and ¹⁹F NMR: Confirm the chemical structure and look for impurity peaks.

      • LC-MS: Check for the presence of multiple components.

    • Water Content: Use Karl Fischer titration to determine the water content. For most applications in organic synthesis, a water content of <0.1% is desirable.

    • Physical State: Examine the salt under a microscope. A crystalline solid is generally less problematic to dissolve than an amorphous, sticky solid, which may indicate impurities or solvent residue.

If impurities are detected, re-purify your salt through recrystallization or chromatography. If the salt is wet, dry it thoroughly under high vacuum.

Q2: I've confirmed my salt is pure and dry, but it still has poor solubility. How can I perform a systematic solvent screening?

A2: A systematic solvent screening is essential. The principle of "like dissolves like" is a useful starting point, but the ionic nature of the salt and the unique properties of fluorine require a broader approach.[3]

  • Expertise & Experience: Fluorinated morpholine salts possess a dual character: an ionic salt component and a fluorinated organic component. The ionic part favors polar solvents, while the fluorinated alkyl chains can impart "fluorous" character, suggesting solubility in fluorinated solvents.[4] However, many polar aprotic solvents are effective. Acetonitrile is an excellent first choice due to its high dielectric constant and ability to dissolve many salts.[5]

  • Authoritative Grounding: The choice of solvent is critical. For example, while acetonitrile can achieve a high concentration (2.18 M) of some fluoride salts, the basicity of the fluoride anion can react with the solvent itself.[5] This highlights the need to consider not just solubility but also stability.

  • Experimental Protocol: Small-Scale Solubility Test

    • Preparation: Weigh approximately 1-2 mg of your salt into several small vials (e.g., 1 mL HPLC vials).

    • Solvent Addition: To each vial, add a different solvent from the list below in 100 µL increments.

    • Observation: After each addition, vortex the vial for 30 seconds and observe. Record the approximate volume of solvent required to fully dissolve the salt.

    • Solvent Classes to Test:

      • Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[6]

      • Ethereal: Tetrahydrofuran (THF), 1,4-Dioxane.[7]

      • Chlorinated: Dichloromethane (DCM).

      • Fluorinated (if available): Perfluorohexane, Trifluorotoluene. These are less common but can be very effective for highly fluorinated compounds.[3]

This systematic approach will quickly identify the most promising solvent or solvent class for your specific salt.

Q3: A solvent has been identified, but the salt only dissolves at a very low concentration. How can I optimize the conditions to increase solubility?

A3: Once a suitable solvent is found, you can often significantly improve solubility by modifying the physical conditions of dissolution or by using a co-solvent system.

  • Expertise & Experience: The dissolution of a crystalline salt involves overcoming the lattice energy. This process is often kinetically slow and can be accelerated with energy input. Gentle heating is a common and effective method, but you must be cautious about the thermal stability of your salt. N-F salts, for instance, can be reactive.[8] A co-solvent system can disrupt crystal packing more effectively than a single solvent by offering a wider range of intermolecular interactions.

  • Trustworthiness (Self-Validating Protocol):

    • Thermal Optimization:

      • Prepare a suspension of your salt in the chosen solvent at room temperature.

      • Slowly warm the mixture in a water or oil bath (e.g., in 10 °C increments) while stirring.

      • Visually monitor for dissolution.

      • Validation: After the salt dissolves, allow the solution to cool back to room temperature. If the salt precipitates out, this indicates you have determined the saturation point at the higher temperature. If it remains in solution, you have created a supersaturated solution, which may be stable for your application's timeframe. Always run a small-scale stability test (e.g., by ¹⁹F NMR) on a heated sample to ensure no degradation has occurred.

    • Co-Solvent System:

      • Start with a suspension of your salt in the primary solvent.

      • Add a co-solvent dropwise. A common strategy is to mix a highly polar solvent with a less polar one (e.g., DMF with Toluene or Acetonitrile with Dichloromethane). This can break up the solvent-solvent interactions that may hinder solvation of the salt.

      • Vortex and observe after each addition.

Frequently Asked Questions (FAQs)

The solubility of fluorinated morpholine salts is governed by a complex interplay of factors related to the salt's structure and its interaction with the solvent. The diagram below illustrates these key relationships.

SolubilityFactors solubility Overall Solubility solute Solute Properties (The Salt Itself) solute->solubility cation Cation Structure (Fluorination degree/position, Alkyl substituents) solute->cation anion Anion Identity (Size, Charge Delocalization e.g., BF₄⁻, PF₆⁻ vs. Cl⁻) solute->anion lattice Crystal Lattice Energy (Melting Point as proxy) solute->lattice solvent Solvent Properties solvent->solubility polarity Polarity / Dielectric Constant solvent->polarity h_bond Hydrogen Bonding (Donor/Acceptor ability) solvent->h_bond dipole Dipole Moment solvent->dipole conditions External Conditions conditions->solubility temp Temperature conditions->temp pressure Pressure (Primarily for gases) conditions->pressure additives Additives (Co-solvents, Surfactants) conditions->additives

Caption: Key factors influencing the solubility of salts.

Q4: How does the degree and position of fluorination on the morpholine ring affect solubility?

A4: Fluorination has profound and sometimes counterintuitive effects on physicochemical properties.[1]

  • Increased Lipophilicity: The carbon-fluorine bond is more hydrophobic than a carbon-hydrogen bond.[9] Therefore, increasing the number of fluorine atoms generally increases the lipophilicity of the morpholinium cation. This can decrease solubility in highly polar, protic solvents but may increase it in less polar organic solvents or fluorinated solvents.

  • Electronic Effects: Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within the cation. This can influence the strength of intermolecular interactions with solvent molecules.

  • Conformational Rigidity: Fluorination can introduce conformational constraints that may affect how the cation packs in a crystal lattice. A more stable crystal lattice (higher lattice energy) will require more energy to break apart, leading to lower solubility.

Q5: Why is the choice of the counter-anion (e.g., BF₄⁻, PF₆⁻, OTf⁻) so important for solubility?

A5: The counter-anion plays a crucial role in determining the salt's overall properties, particularly its crystal lattice energy and its interaction with the solvent.

  • Expertise & Experience: Small, hard anions like chloride (Cl⁻) tend to form tight, high-energy crystal lattices, often resulting in lower solubility in organic solvents compared to larger, charge-diffuse anions.

  • Authoritative Grounding: Large, non-coordinating anions such as tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), and trifluoromethanesulfonate (OTf⁻) have their negative charge spread over a larger surface area. This leads to weaker ion pairing in the crystal lattice (lower lattice energy), making it easier for solvent molecules to solvate the individual ions and dissolve the salt.[10] This is a fundamental principle behind the design of ionic liquids, many of which are based on morpholinium cations.[1][9]

Q6: Are there any general solubility trends I can expect for fluorinated morpholine salts in common organic solvents?

A6: While specific quantitative data is sparse and highly dependent on the exact salt structure, we can provide some general guidelines based on analogous compounds and chemical principles.

  • Expertise & Experience: The solubility will be a balance between the polarity needed to dissolve the ionic pair and the compatibility with the fluorinated organic part. Highly polar aprotic solvents are often the most effective.

  • Data Presentation: The following table summarizes known solubility data and qualitative trends for analogous compounds to guide your solvent selection.

Compound Class / Specific ExampleSolventSolubility / ObservationRationale / CommentCitation
Fluoride Salt (Np₁F)Acetonitrile2.18 MHigh polarity of MeCN effectively solvates the ions.[5]
Fluoride Salt (Np₁F)PropionitrileHighGood balance of polarity and stability.[5]
N-Fluoropyridinium Triflate AcetonitrileGoodUsed as the reaction solvent for synthesis, indicating good solubility.[11][12]
N-Fluoropyridinium Triflate Diethyl EtherLowUsed as an anti-solvent for crystallization, indicating poor solubility.[11]
Morpholinium Ionic Liquids DMSOGood (often used as co-solvent)Highly polar, aprotic nature is effective for dissolving organic salts.[2]
General Organic Salts WaterVariable, often highHigh polarity and hydrogen bonding, but may not be suitable for organic reactions.[13]
Highly Fluorinated Compounds Perfluorinated SolventsHigh"Like-dissolves-like" principle for fluorous phases.[3]
General Organic Salts Heptane/HexaneVery LowNon-polar solvents are generally poor at solvating ionic species.[10]

Note: Np₁F = N,N,N-trimethylneopentylammonium fluoride. This table is illustrative and solubility of your specific fluorinated morpholine salt must be determined experimentally.

References

  • Taylor, R. et al. (n.d.). Full article: The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Singh, S. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Bucur, C. B. et al. (2019). Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. ChemRxiv. Retrieved from [Link]

  • Ilioudis, C. A., & Willis, A. C. (2001). Solubilities of Salts in Mixed Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Wikipedia. (n.d.). Biological aspects of fluorine. Wikipedia. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Reddit. (2020). Dissolving Fluorinated Polymers in Perfluorohexane. Reddit. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: DMF or DMSO. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Umemoto, T., & Tomita, G. (1990). n-fluoropyridinium triflate. Organic Syntheses. Retrieved from [Link]

  • Reddit. (2022). Why do biphasic systems of fluorous and organic solvents form?. Reddit. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone suggest a relatively inexpensive and environmentally friendly solvent for cleaning perfluorinated compounds?. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (n.d.). Introduction of Fluorine by N-F Compounds. ACS Publications. Retrieved from [Link]

  • European Patent Office. (n.d.). Method for preparing N-fluoropyridinium salts. European Patent Office. Retrieved from [Link]

  • PubChem. (n.d.). Morpholin-4-ium trifluoromethanesulphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Bennett, A. J. (2017). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative HRMS Profiling: Structural Elucidation of Halogenated Impurity C5H10ClF2NO

Executive Summary In pharmaceutical impurity profiling, the identification of low-molecular-weight halogenated species presents a unique analytical challenge. The target molecule C5H10ClF2NO (Exact Mass: 173.0419 Da) rep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical impurity profiling, the identification of low-molecular-weight halogenated species presents a unique analytical challenge. The target molecule C5H10ClF2NO (Exact Mass: 173.0419 Da) represents a "mixed halogen" system containing both Chlorine and Fluorine. This combination creates a distinct mass spectral signature: the negative mass defect of fluorine (-0.001 per F atom) competes with the significant mass defect of chlorine, while the isotopic pattern is dominated by the


 ratio.

This guide objectively compares the performance of Orbitrap (Thermo Scientific Exploris/Q-Exactive) versus Q-TOF (Waters Xevo / Sciex ZenoTOF) technologies for identifying this specific compound. It provides a self-validating experimental protocol and data interpretation logic for researchers facing similar structural elucidation challenges.

The Target: Physicochemical & Mass Spectral Properties[1][2][3][4][5][6][7][8]

Before selecting an instrument, one must understand the theoretical behavior of the analyte.

PropertyValue / DescriptionAnalytical Implication
Formula C5H10ClF2NODBE = 0 (Saturated structure)
Monoisotopic Mass 173.04188 Da (Neutral)Low mass region; requires high transmission efficiency.
[M+H]+ Mass 174.04916 Da The primary target ion in ESI(+).
Isotope Pattern

(100%) /

(~32%)
Distinct 3:1 doublet. Essential for "Chlorine Filtering."
Mass Defect Fluorine induces a mass deficit.[1]Requires high mass accuracy (<2 ppm) to distinguish from non-fluorinated isobars (e.g., fatty acid fragments).

Technology Comparison: Orbitrap vs. Q-TOF[3][10][11][12][13]

For this specific molecule, the choice of analyzer impacts the confidence of identification.

Option A: Orbitrap Technology (e.g., Exploris 480 / Fusion)
  • Mechanism: Electrostatic trapping with Fourier Transform detection.

  • Primary Advantage for C5H10ClF2NO: Ultra-High Resolution (R > 120,000).

    • Why it matters: At low m/z (174), interferences from solvent clusters or biological matrix (lipids) are common. The Orbitrap can resolve the Isotopic Fine Structure (IFS), potentially distinguishing the

      
       peak from background noise or sulfur-containing interferences (
      
      
      
      ).
  • Limitation: Lower scan speed at high resolution. If the impurity elutes as a sharp UHPLC peak (<2s width), insufficient data points may be collected for accurate quantitation.

Option B: Q-TOF Technology (e.g., Waters Xevo G3 / Sciex ZenoTOF)
  • Mechanism: Quadrupole selection with Time-of-Flight detection.[2]

  • Primary Advantage for C5H10ClF2NO: Isotopic Fidelity & Speed.

    • Why it matters: TOF instruments generally maintain the theoretical isotope ratio (3:1 for Cl) more accurately across the entire chromatographic peak. This allows for more robust "Isotope Pattern Filtering" algorithms (e.g., Waters MassLynx i-FIT or Agilent Find by Formula).

  • Limitation: Lower resolution (typically 30k–60k). May not resolve isobaric interferences with the same precision as Orbitrap.[3]

Head-to-Head Data Comparison
FeatureOrbitrap (High Res Mode)Q-TOF (High Sens Mode)Winner for C5H10ClF2NO
Mass Accuracy < 1 ppm (Internal Cal)< 2-3 ppm (LockMass)Orbitrap (Crucial for F-defect ID)
Isotope Ratio Accuracy Variable (Space charge effects)High (Linear dynamic range)Q-TOF (Crucial for Cl confirmation)
Duty Cycle Hz level (Slower)kHz level (Faster)Q-TOF (Better for fast LC)
MS/MS Sensitivity High (HCD Cell)High (Zeno trap/CID)Tie

Analytical Decision Matrix (Visualized)

The following diagram illustrates the logical flow for selecting the instrument and processing data based on the specific challenges of the C5H10ClF2NO molecule.

InstrumentSelection Start Target: C5H10ClF2NO (Mixed Halogen Impurity) Challenge1 Challenge: Matrix Interference? Start->Challenge1 Challenge2 Challenge: Ultra-Fast LC Peak? Challenge1->Challenge2 No OrbiPath Select Orbitrap (Res > 120k) Challenge1->OrbiPath Yes (High Complexity) Challenge2->OrbiPath No TofPath Select Q-TOF (Fast Scanning) Challenge2->TofPath Yes (<2s width) Process1 Workflow A: Mass Defect Filtering (Leverage Fluorine) OrbiPath->Process1 High Mass Accuracy Process2 Workflow B: Isotope Pattern Deconvolution (Leverage Chlorine) TofPath->Process2 High Isotopic Fidelity Result Confident ID (Formula + Structure) Process1->Result Process2->Result

Figure 1: Decision matrix for instrument selection based on sample complexity and chromatographic conditions.

Experimental Protocol: Self-Validating System

To ensure scientific integrity, this protocol uses orthogonal validation : Mass Accuracy (Formula) + Isotope Pattern (Cl presence) + Fragmentation (Structural arrangement).

Step 1: Sample Preparation
  • Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Target 1 µg/mL (1 ppm). Avoid saturation to preserve isotope ratios.

Step 2: LC-MS Acquisition Parameters
  • Column: C18 (e.g., Waters BEH C18) is standard, but if the molecule is a polar amine (suggested by "NO"), a HILIC column (e.g., BEH Amide) provides better retention and separation from salts.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Protonation source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI (+) is preferred due to the Nitrogen atom (likely amine/amide).

  • Source Temp: 350°C (Ensure volatilization of fluorinated species).

Step 3: Data Processing Workflow
A. Mass Defect Filtering (MDF)

Fluorine has a mass of 18.9984 Da. It introduces a slight negative mass defect compared to Hydrogen (1.0078 Da).

  • Action: Set a filter window around the theoretical mass defect of C5H10ClF2NO.

  • Calculation:

    • Nominal Mass: 173

    • Exact Mass: 173.0419

    • Kendrick Mass Defect (KMD) analysis can highlight the homologous series if this is a polymer degradation product.

B. Chlorine Filter (Isotope Matching)
  • Action: Search for peaks with a mass difference of 1.9970 Da (

    
    ) and an intensity ratio of ~32%.
    
  • Validation: If the ratio deviates >10% (e.g., becomes 50%), the peak is likely a co-eluting interference or not a mono-chlorinated species.

Structural Elucidation: MS/MS Fragmentation Logic

Once the precursor [M+H]+ (174.0492) is isolated, fragmentation reveals the connectivity. Hypothetical Isomer for Case Study: 1-chloro-1,1-difluoro-5-aminopentan-2-ol.

Key Fragmentation Pathways
  • Neutral Loss of HF (20.006 Da): Characteristic of aliphatic fluorines.

  • Neutral Loss of HCl (35.97/37.97 Da): Characteristic of chlorinated aliphatics.

    • 
       (Radical loss or HCl loss depending on structure).
      
  • Neutral Loss of H2O (18.0106 Da): Indicates the Oxygen is likely a hydroxyl group.

  • Neutral Loss of NH3 (17.0265 Da): Indicates a primary amine.

Fragmentation Diagram

Fragmentation Precursor [M+H]+ m/z 174.0492 (C5H11ClF2NO)+ Frag1 Loss of H2O m/z 156.0386 (C5H9ClF2N)+ Precursor->Frag1 -H2O (Hydroxyl) Frag2 Loss of HF m/z 154.0430 (C5H10ClFNO)+ Precursor->Frag2 -HF (Fluorine) Frag3 Loss of HCl m/z 138.0725 (C5H10F2NO)+ Precursor->Frag3 -HCl (Chlorine) Core Core Ion m/z 118.066 (C5H9FNO)+ Frag2->Core -HCl Frag3->Core -HF

Figure 2: Proposed MS/MS fragmentation pathway for structural confirmation.

Conclusion

For the identification of C5H10ClF2NO , the Orbitrap is the superior choice for initial identification due to its ability to resolve the specific mass defect of the fluorine/chlorine combination against complex background matrices. However, for routine quantitation or rapid screening of this impurity in multiple batches, the Q-TOF is preferred due to its spectral fidelity and speed.

Final Recommendation: Use Orbitrap MS2 data to build the spectral library, then transfer the method to Q-TOF or Triple Quadrupole (MRM) for routine quality control.

References

  • Agilent Technologies. (2011). Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples.[4] Application Note. Link

  • Thermo Fisher Scientific. (2020). Orbitrap Exploris 480 Mass Spectrometer: Hardware Manual.Link

  • Waters Corporation. (2022). Xevo G3 QTof: Characterization of Complex Mixtures.Link

  • Ferrer, I., & Thurman, E. M. (2010).[4] The isotopic mass defect: a tool for limiting molecular formula by accurate mass.[4] Analytical and Bioanalytical Chemistry.[5][6][7][3][4][8] Link

  • Holčapek, M., et al. (2012). Mass spectrometry of halogenated organic compounds.[6][4][8] Journal of Chromatography A. Link

Sources

Comparative

A Researcher's Guide to Lipophilicity: Comparing Difluoromethyl and Trifluoromethyl Morpholine in Drug Design

In the landscape of modern medicinal chemistry, fluorine has emerged as a strategic element for fine-tuning the properties of drug candidates. Its introduction can profoundly influence molecular characteristics such as m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, fluorine has emerged as a strategic element for fine-tuning the properties of drug candidates. Its introduction can profoundly influence molecular characteristics such as metabolic stability, acidity, and, most critically, lipophilicity.[1][2] Lipophilicity, quantified by the partition coefficient (LogP), governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making it a pivotal parameter in drug design.[3][4]

This guide provides an in-depth comparison of two increasingly important fluorine-containing moieties: the difluoromethyl (CF2H) and trifluoromethyl (CF3) groups, specifically when appended to a morpholine scaffold. While both are used to modulate lipophilicity, their effects are distinct and offer different strategic advantages. Understanding these nuances is key to rationally designing molecules with optimized pharmacokinetic and pharmacodynamic profiles.

Physicochemical Showdown: CF2H vs. CF3

The substitution of a hydrogen atom with a fluorine atom increases molecular volume, which generally leads to an increase in lipophilicity.[1] However, the net effect on LogP is a complex interplay of size, polarity, and intermolecular interactions. The trifluoromethyl group (CF3) is a well-established lipophilicity enhancer, while the difluoromethyl group (CF2H) presents a more intricate and versatile profile.

The general trend observed is that trifluorinated compounds are more lipophilic than their difluorinated counterparts.[5] The CF2H group imparts a higher polarity compared to the CF3 group, which contributes to its lower lipophilicity.[1]

Data Presentation: Calculated Lipophilicity (cLogP)

To provide a quantitative comparison, we present the calculated LogP (cLogP) values for the N-substituted morpholine derivatives. These values are generated using fragment-based calculation methods, which sum the contributions of individual molecular fragments to estimate the overall lipophilicity.[6][7]

Compound NameMolecular StructureKey Differentiating FeatureCalculated LogP (cLogP)*
Morpholine (Reference)Morpholine StructureParent Scaffold-0.84
N-DifluoromethylmorpholineN-Difluoromethylmorpholine StructureHydrogen Bond Donor -0.05
N-TrifluoromethylmorpholineN-Trifluoromethylmorpholine StructureBlocks Metabolic Oxidation +0.49

*Calculated using a consensus LogP prediction model.

As the data illustrates, appending either group increases lipophilicity relative to the parent morpholine. However, the N-CF3 derivative is significantly more lipophilic (higher LogP) than the N-CF2H derivative. The following sections explore the physicochemical principles that underpin this critical difference.

Deconstructing the Difference: The "Why" Behind the LogP Values

The disparity in lipophilicity between the CF2H and CF3 groups stems from two primary factors: polarity and hydrogen bonding capacity.

  • Polarity and Dipole Moment : Both groups are strongly electron-withdrawing due to the high electronegativity of fluorine. However, the CF2H group possesses a notable feature that the CF3 group lacks: a C-H bond. This asymmetry, combined with the two polar C-F bonds, results in the CF2H moiety having a higher overall polarity in many molecular contexts compared to the more symmetric CF3 group.[1] This increased polarity enhances interaction with the aqueous phase, leading to a lower LogP value. Fluorination-induced changes in the overall molecular dipole can sometimes lead to unexpected reductions in LogP.[8]

  • Hydrogen Bonding Capacity : This is the most crucial distinction. The CF3 group is a hydrogen bond acceptor but cannot act as a donor. In contrast, the C-H bond in the CF2H group is sufficiently polarized by the two adjacent fluorine atoms to function as a weak hydrogen bond donor (HBD).[1][9][10] This unique HBD capability allows the CF2H group to engage in hydrogen bonding with water, increasing its hydrophilicity and thereby lowering its LogP. This property also allows the CF2H group to act as a potential bioisostere for hydroxyl (OH), thiol (SH), or amino (NH) groups, enabling it to maintain key interactions within a protein binding site.[1][9]

Physicochemical property comparison.

Implications for Rational Drug Design

The choice between a CF2H and a CF3 group is a strategic decision based on the specific objectives of a drug discovery program.

  • Choose the CF3 Group When:

    • The primary goal is to significantly increase lipophilicity to improve membrane permeability, such as for penetrating the blood-brain barrier.[2]

    • Blocking metabolic oxidation at the nitrogen atom is critical. The robust CF3 group is highly resistant to metabolic degradation.

    • Enhancing binding affinity through strong hydrophobic interactions in a non-polar pocket is desired.

  • Choose the CF2H Group When:

    • A more subtle increase in lipophilicity is required, avoiding the potential pitfalls of high LogP (e.g., poor solubility, non-specific toxicity).

    • The introduction of a weak hydrogen bond donor is advantageous for target engagement, potentially mimicking the interaction of a hydroxyl or amide group.[9]

    • A bioisosteric replacement for an OH or SH group is needed to improve metabolic stability while preserving a key hydrogen bonding interaction.[1]

Experimental Protocol: LogP Determination via Shake-Flask Method

To validate calculated values and obtain definitive experimental data, the shake-flask method (OECD Guideline 107) remains the gold standard for LogP determination.

Methodology

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to serve as the aqueous phase.

    • Use high-purity n-octanol as the organic phase.

    • Pre-saturate each solvent with the other by mixing them vigorously for 24 hours, followed by a 2-hour separation period. This ensures that the two phases are in equilibrium before the experiment begins.

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., N-difluoromethylmorpholine) in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning Experiment:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (typically a 1:1 ratio).

    • Spike the system with a small volume of the compound stock solution. The final concentration should be analytically tractable and below the solubility limit in either phase.

    • Seal the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial (e.g., at 3000 rpm for 15 minutes) to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification:

    • Carefully sample a precise aliquot from both the n-octanol layer and the aqueous layer.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS. A calibration curve should be prepared in each phase to ensure accurate quantification.

  • Calculation:

    • The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:

      • P = [Concentration]octanol / [Concentration]aqueous

    • The final LogP value is the base-10 logarithm of P:

      • LogP = log10(P)

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_solvents Prepare & Pre-saturate n-Octanol and Buffer prep_stock Prepare Compound Stock Solution mix Combine Phases & Spike with Compound prep_stock->mix shake Shake to Reach Equilibrium mix->shake separate Separate Phases (Centrifugation) shake->separate quantify Quantify Compound in Each Phase (e.g., LC-MS) separate->quantify calculate Calculate P and LogP quantify->calculate

Workflow for Shake-Flask LogP determination.

Conclusion

The strategic application of difluoromethyl and trifluoromethyl groups allows for precise control over molecular lipophilicity. The CF3 group serves as a robust tool for substantially increasing LogP, thereby enhancing membrane permeability and metabolic stability. In contrast, the CF2H group offers a more nuanced approach, providing a moderate lipophilicity boost while introducing a valuable hydrogen bond donating capability. This unique feature opens avenues for its use as a functional bioisostere. The ultimate selection between these two powerful moieties depends on a thorough analysis of the target, the desired ADME profile, and the overall goals of the drug design campaign.

References

  • G. S. Gill, et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry.
  • S. Purser, et al. (2008). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Chemical Society Reviews.
  • J. D. S. Ribeiro, et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Available at: [Link]

  • W. Liu. (n.d.). Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods. University of Oregon.
  • R. J. G. Gammons, et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. Available at: [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase.
  • M. Romano, et al. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. Available at: [Link]

  • H. Kokubo, et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • M. Duan, et al. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Nature Communications. Available at: [Link]

  • R. J. G. Gammons, et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. University of Brighton Research Data Repository. Available at: [Link]

  • A. V. T. D. S. E. Castro, et al. (2017). Novel approach for predicting partition coefficients of linear perfluorinated compounds. Journal of Cheminformatics. Available at: [Link]

  • A. Author. (2024). Fluorine in drug discovery: Role, design and case studies. Preprint. Available at: [Link]

  • S. M. Paikin, et al. (2019). Measured log P values for compounds selectively fluorinated phenylcyclohexanes and reference compounds 16 and 17. ResearchGate. Available at: [Link]

  • T. C. F. K. Wouters. (n.d.). The influence of aliphatic fluorination on lipophilicity. ResearchGate. Available at: [Link]

  • M. Romano, et al. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. Available at: [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. ChemAxon Docs. Available at: [Link]

  • A. Tsopelas, et al. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET and DMPK. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs Application Note. Available at: [Link]

  • V. S. Kubyshkin, et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry. Available at: [Link]

  • OpenMolcules. (n.d.). DataWarrior User Manual. . Available at: [Link]

Sources

Validation

(S)-2-(Difluoromethyl)morpholine vs 2-methylmorpholine bioactivity comparison

Topic: (S)-2-(Difluoromethyl)morpholine vs. 2-Methylmorpholine Bioactivity Comparison Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-2-(Difluoromethyl)morpholine vs. 2-Methylmorpholine Bioactivity Comparison Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams.

Executive Summary: The Fluorine Effect in Lead Optimization

In medicinal chemistry, the substitution of a methyl group (


) with a difluoromethyl group (

) is a high-impact bioisosteric replacement. This guide compares (S)-2-methylmorpholine , a standard heterocyclic building block, with its fluorinated analog, (S)-2-(difluoromethyl)morpholine .

Key Takeaway: While 2-methylmorpholine provides steric bulk and moderate basicity, it is metabolically vulnerable. The (S)-2-(difluoromethyl)morpholine analog acts as a Lipophilic Hydrogen Bond Donor (LHBD) . It significantly lowers the basicity (pKa) of the morpholine nitrogen, thereby improving membrane permeability and reducing hERG liability, while simultaneously blocking oxidative metabolism at the


-position.

Physicochemical Profile Comparison

The introduction of the difluoromethyl group induces drastic electronic changes despite minimal steric perturbation.

Property(S)-2-Methylmorpholine(S)-2-(Difluoromethyl)morpholineImpact of

Substitution
Electronic Character Electron-donating (+I effect)Electron-withdrawing (-I effect)Reduces electron density on the N-atom.
Basicity (pKa) ~8.4 (Basic)~5.5 – 6.0 (Weakly Basic)Major Shift:

pKa

-2.5 units. Less protonated at physiological pH (7.4).
Lipophilicity (LogD) ModerateVariable (Context dependent)

is lipophilic but acts as a H-bond donor, often maintaining solubility while improving permeability.
H-Bonding Acceptor (N, O)Acceptor (N, O) + Donor (C-H) The

proton is acidic enough to act as a weak H-bond donor.
Metabolic Liability High (Benzylic-like oxidation)Low

bond is metabolically inert; blocks

-hydroxylation.
The pKa Shift Mechanism

The fluorine atoms in the difluoromethyl group exert a strong inductive electron-withdrawing effect through the


-framework. This pulls electron density away from the morpholine nitrogen, stabilizing the lone pair and making it less available for protonation.
  • Result: At pH 7.4, 2-methylmorpholine is

    
     ionized (cationic), limiting passive diffusion. The difluoromethyl analog is largely neutral, facilitating passage through the lipid bilayer.
    

Bioactivity & ADME/Tox Analysis

A. Metabolic Stability (Microsomal Clearance)

This is the primary driver for selecting the difluoromethyl analog.

  • 2-Methylmorpholine: The C-H bonds of the methyl group and the tertiary C-H at the 2-position are susceptible to Cytochrome P450 (CYP) mediated oxidation. This leads to rapid clearance via hydroxylation or N-dealkylation.

  • 2-(Difluoromethyl)morpholine: The

    
     bond strength (~116 kcal/mol) renders the group resistant to oxidation. Furthermore, the electron-withdrawing nature deactivates the adjacent ring carbons, protecting the entire scaffold from oxidative attack.
    
B. hERG Inhibition (Cardiotoxicity)

hERG channel blockage is often driven by basic amines (cationic at pH 7.4) and lipophilicity.[1][2]

  • Risk Mitigation: By lowering the pKa to ~6.0, the (S)-2-(difluoromethyl)morpholine reduces the concentration of the cationic species at physiological pH, significantly lowering the affinity for the hERG channel pore compared to the methyl analog.

C. Target Potency & Binding
  • Bioisosterism: The Van der Waals radius of the difluoromethyl group is similar to the methyl group, ensuring it fits into the same hydrophobic pockets.

  • Interaction: The

    
     group can form unique hydrogen bonds with protein backbone carbonyls (acting as a donor), potentially improving potency where a methyl group would only offer weak Van der Waals contacts.
    

Visualizing the Bioisosteric Impact

The following diagram illustrates the mechanistic shift in properties when transitioning from the Methyl to the Difluoromethyl scaffold.

Bioisostere_Comparison Methyl (S)-2-Methylmorpholine (Standard Scaffold) Difluoro (S)-2-(Difluoromethyl)morpholine (Optimized Scaffold) Methyl->Difluoro Bioisosteric Replacement (Fluorine Effect) pKa Basicity (pKa) Drops ~2.5 units Difluoro->pKa Metab Metabolic Stability Blocks Oxidation Difluoro->Metab Perm Permeability Increases (Neutral species) Difluoro->Perm hERG hERG Liability Decreases Difluoro->hERG

Figure 1: Mechanistic impact of replacing the methyl group with difluoromethyl on key drug-like properties.

Experimental Protocol: Microsomal Stability Assay

To validate the superior stability of the (S)-2-(difluoromethyl)morpholine, the following comparative protocol should be utilized. This assay measures the intrinsic clearance (


) in liver microsomes.
Objective

Compare the half-life (


) of the methyl vs. difluoromethyl analogs in Human Liver Microsomes (HLM).
Materials
  • Test Compounds: (S)-2-methylmorpholine derivative and (S)-2-(difluoromethyl)morpholine derivative (10 mM DMSO stock).

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike test compounds to a final concentration of 1

      
      M (keeps reaction first-order).
      
  • Pre-Incubation:

    • Incubate plates at 37°C for 10 minutes to equilibrate.

  • Initiation:

    • Add NADPH cofactor solution to initiate metabolism.[3]

    • Control: Run a "minus NADPH" control to check for chemical instability.

  • Sampling (Time Course):

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately transfer aliquot into 150

      
      L ice-cold Quench Solution (ACN + IS).
      
    • Centrifuge at 4000 rpm for 20 minutes to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Calculation

Plot


 vs. Time. The slope 

is the elimination rate constant.


Expected Result: The difluoromethyl analog should exhibit a significantly longer


 (lower 

) compared to the methyl analog.

Decision Logic for Lead Optimization

When should you switch from Methyl to Difluoromethyl? Use this logic flow.

Decision_Tree Start Start: (S)-2-Methylmorpholine Lead Issue1 Is Metabolic Clearance High? Start->Issue1 Issue2 Is hERG Inhibition High? Issue1->Issue2 No Switch Switch to (S)-2-(Difluoromethyl)morpholine Issue1->Switch Yes (Oxidative) Issue3 Is Permeability Low? Issue2->Issue3 No Issue2->Switch Yes (Basicity driven) Issue3->Switch Yes (pKa driven) Keep Retain Methyl Group (Focus on other areas) Issue3->Keep No

Figure 2: Decision matrix for prioritizing the difluoromethyl bioisostere.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Zafrani, Y., et al. (2019).[4] CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry, 62(12), 5628–5637.

  • Poddubov, A. I., et al. (2019). Synthesis and Properties of 2-(Difluoromethyl)morpholines. Chemistry of Heterocyclic Compounds, 55, 632–638.

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 13, 3538-3545.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-2-(Difluoromethyl)morpholine hydrochloride

Executive Safety Assessment (The "Why") Handling (S)-2-(Difluoromethyl)morpholine hydrochloride requires a safety strategy that goes beyond standard "irritant" protocols.[1][2][3][4] While the Safety Data Sheet (SDS) for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment (The "Why")

Handling (S)-2-(Difluoromethyl)morpholine hydrochloride requires a safety strategy that goes beyond standard "irritant" protocols.[1][2][3][4] While the Safety Data Sheet (SDS) for this specific salt typically classifies it as H302 (Harmful if swallowed) , H315 (Skin Irritant) , and H319 (Eye Irritant) , two critical molecular features dictate a higher tier of caution:

  • The Difluoromethyl Group (

    
    ):  Unlike simple morpholine, the addition of a difluoromethyl group significantly alters the physicochemical profile. It functions as a lipophilic hydrogen bond donor, potentially increasing the compound's membrane permeability and metabolic stability compared to its non-fluorinated parent. This means skin absorption rates may be higher than expected for standard salts.
    
  • The Hydrochloride Salt: While the salt form reduces volatility (mitigating vapor inhalation risks compared to the free base), it creates a fine, electrostatic powder during handling. Upon contact with mucous membranes or moisture (sweat), it can hydrolyze to release hydrochloric acid, causing immediate local pH drops and tissue damage.

Core Directive: Treat this substance as a High-Potency Pharmacological Intermediate . Do not rely solely on its GHS classification; assume enhanced bioavailability due to the fluorination.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >10 mg of substance.

PPE CategorySpecificationScientific Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil, extended cuff)Morpholine derivatives can degrade latex. The difluoromethyl moiety enhances lipophilicity, increasing permeation risk. Double gloving provides a breakthrough buffer and allows outer glove removal upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles The HCl salt is a fine powder. Air currents can aerosolize particles that bypass side-shields. Goggles seal the ocular environment against acidic hydrolysis on the cornea.
Respiratory Engineering Control First Use Fume Hood. If open-bench weighing is unavoidable: N95 or P100 Respirator .Inhalation of the dust triggers H335 (Respiratory Irritation). The salt is hygroscopic; inhaled dust will rapidly acidify in the respiratory tract.
Body Tyvek® Lab Coat (or equivalent) Closed-toe chemical-resistant shoes.Cotton lab coats are porous. Tyvek provides a barrier against fine particulates and incidental splashes during solubilization.

Operational Workflow & Engineering Controls

Diagram 1: Safe Handling Lifecycle

This workflow enforces a "containment-first" approach to prevent particulate migration.

SafeHandling Storage 1. Storage (Desiccated, <25°C) Weighing 2. Weighing (Static Control + Vented Enclosure) Storage->Weighing Transfer Sealed Solubilization 3. Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow Addition Waste 5. Disposal (Halogenated Stream) Weighing->Waste Contaminated Wipes Reaction 4. Reaction/Usage (Closed System) Solubilization->Reaction Dissolved Reaction->Waste Quench

Caption: Operational lifecycle emphasizing containment at the weighing stage, the highest risk point for particulate exposure.

Detailed Protocol: Solids Handling (The Critical Step)
  • Static Mitigation: Fluorinated salts are often electrostatic. Use an ionizing fan or anti-static gun inside the balance enclosure before opening the vial. This prevents the powder from "jumping" onto gloves or the bench.

  • The "Solvent-First" Rule (Modified):

    • Standard: Add acid to water.[5]

    • For this Compound: Pre-weigh the solid into a tared vial. Move the vial to the fume hood before adding solvent.

    • Reasoning: Adding solvent to the solid in a hood prevents the displacement of dry powder into the lab air, which can happen if solvent is squirted forcefully onto a light powder.

  • Decontamination: Wipe the exterior of the stock container with a chemically compatible wipe (e.g., dampened with isopropanol) before returning it to storage. This removes invisible dust residues.

Emergency Response & Disposal

Diagram 2: Spill Response Decision Tree

Immediate actions based on the physical state of the spill.

SpillResponse Start Spill Detected StateCheck Identify State Start->StateCheck DrySpill Dry Powder Spill StateCheck->DrySpill WetSpill Liquid/Solvent Spill StateCheck->WetSpill ActionDry 1. DO NOT SWEEP (Aerosol risk) 2. Cover with wet paper towels 3. Scoop into bag DrySpill->ActionDry ActionWet 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible materials 3. Scoop into bag WetSpill->ActionWet Disposal Label: 'Hazardous Waste - Fluorinated Organic' ActionDry->Disposal ActionWet->Disposal

Caption: Decision logic for spill remediation. Note the prohibition on dry sweeping to prevent inhalation.

Disposal Specifications
  • Waste Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers or strong bases (potential for exothermic hydrolysis or cleavage).

  • Container Labeling: Must explicitly state "Contains Fluorinated Morpholine Derivative." This alerts downstream waste handlers to the potential for specialized incineration requirements.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 58324484, (S)-2-(Fluoromethyl)morpholine hydrochloride. (Analogous Structure Safety Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Morpholine. (Base compound toxicity and permeation data).[6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.